An In-depth Technical Guide to (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride: Structure, Properties, and Synthetic Applications
Abstract This technical guide provides a comprehensive analysis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride (CAS No: 1021946-05-3), a key chemical intermediate in the synthesis of advanced pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride (CAS No: 1021946-05-3), a key chemical intermediate in the synthesis of advanced pharmaceutical agents. The document elucidates the compound's chemical structure, details its physicochemical properties, and presents a robust, scientifically-grounded protocol for its synthesis from its carboxylic acid precursor. Furthermore, a detailed experimental workflow for a typical acylation reaction is provided, highlighting its utility in organic synthesis. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering critical insights into the handling, application, and synthetic potential of this important molecule.
Introduction and Significance
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a complex organic molecule that serves as a crucial building block in the synthesis of leukotriene receptor antagonists.[1][2] Leukotriene receptor antagonists are a class of drugs effective in the management of asthma and other inflammatory conditions mediated by leukotrienes.[1] The most notable application of this intermediate is in the multi-step synthesis of Montelukast, a widely prescribed oral medication for the chronic treatment of asthma and the relief of symptoms of seasonal allergic rhinitis.[1]
The molecule's structure, featuring a 7-chloroquinoline moiety linked via an ethenyl bridge to a benzoyl chloride group, provides a unique combination of reactivity and structural complexity. The benzoyl chloride functional group is a highly reactive acylating agent, enabling the facile formation of amide and ester linkages, which is a common strategy in the assembly of complex drug molecules. The quinoline portion of the molecule is a well-known pharmacophore, present in numerous biologically active compounds.
This guide aims to provide a detailed technical overview of this important synthetic intermediate, empowering researchers to effectively utilize it in their synthetic endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is characterized by a planar 7-chloroquinoline ring system connected to a benzoyl chloride moiety through a trans-configured carbon-carbon double bond. This extended conjugation influences the molecule's electronic and spectroscopic properties.
Diagram of the Chemical Structure of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride
Caption: Chemical structure of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride.
Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, DMF). Insoluble in water.
Inferred from general solubility of benzoyl chlorides and large aromatic compounds.
Reactivity
Highly reactive towards nucleophiles (e.g., water, alcohols, amines) due to the electrophilic benzoyl chloride moiety. Moisture sensitive.
General reactivity of benzoyl chlorides.
Storage
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Keep tightly sealed to prevent moisture ingress.
Standard practice for reactive acid chlorides.
Spectroscopic Data (Inferred)
¹H NMR: A complex aromatic region with signals corresponding to the protons on the quinoline and benzene rings. Two characteristic doublets in the vinylic region with a large coupling constant (J > 15 Hz), indicative of the trans-configuration of the double bond.
¹³C NMR: Multiple signals in the aromatic region (approx. 120-150 ppm). A signal for the carbonyl carbon of the benzoyl chloride is expected to be in the range of 165-170 ppm.
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the acid chloride is expected around 1770-1800 cm⁻¹. Characteristic peaks for aromatic C-H and C=C stretching will also be present.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns, including the loss of the chlorine atom from the benzoyl chloride group and cleavage at the ethenyl bridge.
Synthesis Protocol
The synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is most logically achieved from its corresponding carboxylic acid, (E)-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoic acid. The conversion of a carboxylic acid to a benzoyl chloride is a standard transformation in organic synthesis, commonly accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol details a robust method using thionyl chloride.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoic acid (1.0 equivalent). The flask should be under an inert atmosphere (nitrogen or argon).
Addition of Reagents: To the flask, add an excess of thionyl chloride (2-5 equivalents) either neat or as a solution in an anhydrous solvent like toluene or DCM. The use of a solvent can help to control the reaction rate and facilitate stirring.
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used neat) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump that is protected from corrosive gases.
Purification and Storage: The resulting crude (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, it can be attempted by recrystallization from a non-polar solvent or by vacuum distillation, although the high boiling point may pose a challenge. The final product should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Causality Behind Experimental Choices:
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the hydrolysis of both the thionyl chloride reagent and the benzoyl chloride product by atmospheric moisture.
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid to the acid chloride and to drive the reaction to completion.
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Gas Trap: The reaction produces corrosive and toxic gases (HCl and SO₂), which must be neutralized using a gas trap containing a basic solution (e.g., NaOH solution).
Distillation Under Reduced Pressure: This is an effective method for removing the volatile excess thionyl chloride and solvent without decomposing the product.
Experimental Protocol: Amide Formation
The primary utility of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is as an acylating agent. The following protocol details a general procedure for the formation of an amide by reacting it with a primary or secondary amine.
Process Chemistry of Montelukast: The Strategic Role of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride
Executive Summary Montelukast sodium is a highly potent leukotriene D4 receptor antagonist used globally for the management of asthma and allergic rhinitis[1]. The active pharmaceutical ingredient (API) features a comple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Montelukast sodium is a highly potent leukotriene D4 receptor antagonist used globally for the management of asthma and allergic rhinitis[1]. The active pharmaceutical ingredient (API) features a complex molecular architecture, including a chiral tertiary alcohol, a cyclopropane-acetic acid moiety, and a conjugated quinoline side chain. While early medicinal chemistry routes relied heavily on the Grignard addition to 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde[2], process scale-up demands highly chemoselective, scalable, and robust transformations.
This whitepaper explores the critical role of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride (CAS: 1021946-05-3)[3] as a highly reactive electrophilic intermediate. By utilizing this specific acid chloride, process chemists can bypass the limitations of direct ester condensations, enabling a high-yielding "soft" acylation strategy to construct the essential
β
-keto ester precursor[4].
Mechanistic Rationale: Causality in Reagent Selection
To synthesize the carbon backbone of Montelukast, the quinoline-bearing aryl group must be coupled with an aliphatic chain. A highly efficient industrial approach involves the formation of a
β
-keto ester, which can later be subjected to asymmetric reduction and Grignard addition.
The Problem with Direct Claisen Condensations
Attempting a direct Claisen-type condensation using the corresponding methyl ester (methyl 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoate) requires strong bases such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). These harsh conditions lead to significant chemoselectivity issues. The strong base and the highly nucleophilic hard enolate can attack the conjugated ethenyl double bond via a 1,4-Michael addition, leading to polymerization and severe yield degradation.
The Acid Chloride Advantage
By converting the starting carboxylic acid to (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride , the electrophilicity of the carbonyl carbon is exponentially increased. This chemical causality allows for a fundamental shift in the choice of nucleophile:
Soft Enolization: Instead of a hard lithium enolate, researchers can generate a "soft" magnesium enolate from potassium ethyl malonate using anhydrous
MgCl2
and Triethylamine (TEA)[4].
Chelation Control: The
Mg2+
ion chelates the malonate, creating a stabilized, bulky nucleophile that exclusively attacks the highly reactive acid chloride carbonyl without interfering with the sensitive styrenyl double bond.
Decarboxylation: The resulting intermediate spontaneously decarboxylates upon mild acidic workup, cleanly yielding the
β
-keto ester.
Synthesis workflow from benzoic acid to Montelukast via the acid chloride.
Quantitative Route Comparison
The shift from an aldehyde or ester to the benzoyl chloride intermediate drastically improves the impurity profile and overall yield of the coupling step.
To ensure reproducibility and scientific integrity, the following workflow details the generation and utilization of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride, incorporating mandatory self-validation checkpoints.
Phase 1: Synthesis of the Benzoyl Chloride
Note: The acid chloride is highly sensitive to moisture. All glassware must be oven-dried, and reactions performed under an inert nitrogen atmosphere.
Suspension: Charge a dry reactor with 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (10 volumes).
Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.
Activation: Slowly add thionyl chloride (
SOCl2
) or oxalyl chloride (1.2 eq) dropwise at 20–25 °C.
Maturation: Stir the mixture until gas evolution (
SO2
,
HCl
, or
CO2
) ceases and the suspension turns into a clear, thick mass[4].
Self-Validating Checkpoint (Methanol Quench Test):
Do not proceed to Phase 2 without confirming 100% conversion. Withdraw a 50 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 1 drop of pyridine. Analyze the quenched sample via HPLC. The complete absence of the starting carboxylic acid peak and the exclusive presence of the methyl ester peak confirms quantitative conversion to the acid chloride. Additionally, neat IR spectroscopy will show a distinct shift of the carbonyl (
C=O
) stretch from ~1680
cm−1
to ~1770
cm−1
.
Phase 2: Malonate Condensation
Enolate Generation: In a separate reactor, cool a solution of potassium ethyl malonate (1.5 eq) in anhydrous acetonitrile to 10–15 °C under nitrogen[4].
Chelation: Add anhydrous
MgCl2
(1.2 eq) followed by Triethylamine (TEA) (2.5 eq). Stir for 2 hours to ensure complete formation of the chelated magnesium enolate[4].
Coupling: Slowly transfer the benzoyl chloride solution from Phase 1 into the enolate solution, strictly maintaining the internal temperature below 15 °C to prevent thermal degradation.
Quench & Decarboxylation: After 1 hour of stirring, quench the reaction by slowly adding dilute aqueous
HCl
(1M). The acidic environment promotes the decarboxylation of the intermediate, yielding the target
β
-keto ester.
Isolation: Separate the organic layer, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Downstream Processing to Montelukast
Once the
β
-keto ester is secured via the acid chloride route, it serves as the foundational block for the remaining architecture of Montelukast. The ketone undergoes an asymmetric reduction (typically using (+)-B-chlorodiisopinocampheylborane or a ruthenium-catalyzed Noyori reduction) to establish the (S)-chirality of the secondary alcohol. Subsequent Grignard addition with methylmagnesium bromide converts the ester to the required tertiary alcohol. Finally, the secondary alcohol is activated (e.g., via mesylation) and displaced with 1-(mercaptomethyl)cyclopropaneacetic acid to finalize the Montelukast API[5].
The strategic substitution of the ester/aldehyde with (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride effectively eliminates the bottleneck of the carbon-carbon bond formation step, proving that intelligent electrophile selection is paramount in modern pharmaceutical process development.
References
Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective. RSC Books Gateway.
WO2008035379A2 - Process for and intermediates of leukotriene antagonists. Google Patents / Aptuit Laurus Private Limited.
Thermodynamic Stability and Degradation Kinetics of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride at Room Temperature
Executive Summary (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a highly reactive, critical intermediate utilized in the synthesis of leukotriene receptor antagonists, most notably Montelukast. At room temp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a highly reactive, critical intermediate utilized in the synthesis of leukotriene receptor antagonists, most notably Montelukast. At room temperature (298 K), this molecule exists in a delicate thermodynamic state, highly susceptible to two primary modes of degradation: nucleophilic acyl substitution (hydrolysis) and photochemical (E)
→
(Z) isomerization. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic vulnerabilities and outlines self-validating experimental protocols for stability profiling, designed for researchers and drug development professionals handling highly sensitive acyl chloride intermediates.
Molecular Architecture & Thermodynamic Profile
The thermodynamic instability of this compound at room temperature is driven by two distinct structural features:
The Electrophilic Acyl Center: The benzoyl chloride moiety features a highly polarized C=O bond, exacerbated by the electron-withdrawing nature of the chloride leaving group. The C-Cl bond is relatively weak and energetically unfavorable compared to the thermodynamic sink of a carboxylic acid O-H bond.
The Conjugated (E)-Styrenyl System: The ethenyl bridge connecting the quinoline and phenyl rings is thermodynamically most stable in the (E)-configuration (trans) due to steric minimization. However, the extended
π
-conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making it highly susceptible to UV/visible light excitation.
In the presence of atmospheric moisture, the acyl chloride undergoes rapid hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, yielding 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoic acid and hydrochloric acid (HCl). This process is enthalpy-driven and highly exergonic (
ΔG≪0
), meaning that even trace amounts of water will irreversibly drive the reaction forward at room temperature[1].
Pathway B: Photo-Induced (E)
→
(Z) Isomerization
While the (E)-isomer is the global thermodynamic minimum in the dark, exposure to ambient daylight or UV radiation provides the activation energy (
hν
) required to promote an electron to the antibonding
π∗
orbital. This temporarily breaks the double bond character, allowing free rotation around the C-C
σ
-bond. Upon non-radiative relaxation, a significant percentage of the molecules are kinetically trapped in the higher-energy (Z)-configuration (cis-isomer), reaching a photostationary state. This photochemical degradation is a well-documented vulnerability in Montelukast and its precursors[2].
Mechanistic pathways of degradation for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride.
Experimental Workflows for Stability Profiling
To accurately assess the stability of this compound, the experimental design must account for the artifactual degradation that often occurs during analysis. The following protocols are engineered as self-validating systems.
Causality & Design Choice: Direct HPLC analysis of acid chlorides is notoriously unreliable because the aqueous mobile phase induces on-column hydrolysis, leading to false degradation readings. To circumvent this, we employ a pre-column chemical quenching strategy using anhydrous methanol.
Sample Preparation: Inside an argon-filled glovebox (<1 ppm H2O), prepare a 5 mg/mL solution of the acid chloride in anhydrous tetrahydrofuran (THF).
Environmental Exposure: Transfer aliquots to controlled humidity chambers (e.g., 10%, 30%, and 50% RH) at 25°C. Maintain a strictly anhydrous control sealed under argon.
Time-Course Sampling: Extract 100
μ
L aliquots at predefined intervals (0, 10, 30, 60 minutes).
Chemical Quenching (Critical Step): Immediately inject the aliquot into 900
μ
L of anhydrous methanol containing a non-nucleophilic base (e.g., N,N-diisopropylethylamine). This instantaneously and quantitatively converts all unreacted acid chloride into the stable methyl ester.
HPLC-UV Analysis: Analyze the quenched samples. The ratio of methyl ester (representing intact acid chloride) to carboxylic acid (representing hydrolyzed product) accurately reflects the degradation state at the exact moment of sampling.
Causality & Design Choice: To isolate photochemical degradation from thermal or hydrolytic degradation, a dark control must be subjected to the exact same environmental chamber conditions.
Preparation: Spread the solid acid chloride as a thin layer (≤3 mm) in quartz petri dishes.
Irradiation: Expose the samples to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter) at 25°C.
Dark Control: Wrap a parallel set of samples tightly in aluminum foil and place them in the same chamber. Any degradation in this control invalidates the assumption of pure photochemical instability.
Analysis: Quench and analyze via HPLC to quantify the (E)/(Z) ratio.
Experimental workflow for hydrolytic and photochemical stability profiling.
Quantitative Data Summaries
The following tables synthesize the expected thermodynamic parameters and kinetic half-lives based on the structural behavior of conjugated benzoyl chlorides.
Table 1: Estimated Thermodynamic Parameters at 298 K
Reaction Pathway
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
Kinetic Barrier (
Ea
)
Primary Thermodynamic Driver
Hydrolysis (Acyl Cl
→
Acid)
-85 to -100
-90 to -110
Low (Moisture dependent)
Enthalpic (Formation of strong C=O/O-H bonds)
Photoisomerization (E
→
Z)
+15 to +25
+10 to +20
High (Thermal) / Low (Photochemical)
Photochemical (
π→π∗
excitation)
Table 2: Kinetic Half-Lives (
t1/2
) under Various Conditions
Environmental Condition
Matrix / Solvent
Dominant Degradant
Estimated
t1/2
Ambient Light, 50% RH
Solid State
(Z)-Isomer & Carboxylic Acid
< 2 hours
Dark, Strictly Anhydrous
Solid State
None (Thermodynamically Stable)
> 6 months
Dark, 50% RH
THF Solution
Carboxylic Acid
< 10 minutes
UV (254 nm), Anhydrous
DCM Solution
(Z)-Acid Chloride
< 5 minutes (Photostationary)
Formulative & Handling Strategies
Due to the extreme sensitivity of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride at room temperature, standard benchtop handling is insufficient.
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (-20°C) to suppress any latent thermal degradation pathways.
Handling: All transfers must occur via Schlenk line techniques or within a strictly monitored glovebox.
Photoprotection: The use of actinic (amber) glassware is mandatory for all solutions to block UV and short-wavelength visible light, preventing the rapid accumulation of the (Z)-isomer.
References
Title: Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study
Source: ResearchGate
URL: [Link]
Title: Effect of light and heat on the stability of montelukast in solution and in its solid state
Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis)
URL: [Link]
A Comprehensive Guide to Establishing the Preliminary Toxicity and Safety Profile of a Novel Chemical Entity: The Case of CAS 1021946-05-3
For: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Path from Discovery to Clinic The journey of a novel chemical entity, such as CAS 1021946-05-3, from a promising laboratory di...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Path from Discovery to Clinic
The journey of a novel chemical entity, such as CAS 1021946-05-3, from a promising laboratory discovery to a potential therapeutic agent is a long and rigorous one. A critical and non-negotiable phase of this journey is the establishment of a comprehensive preliminary toxicity and safety profile. This in-depth guide is designed to provide drug development professionals with a foundational understanding of the requisite studies and methodologies for this crucial assessment. In the absence of publicly available toxicological data for CAS 1021946-05-3, this document will serve as a roadmap for the systematic evaluation of its safety, grounded in established regulatory frameworks and sound scientific principles. The primary objective of this preclinical safety evaluation is twofold: to identify a safe starting dose for first-in-human clinical trials and to characterize potential target organs for toxicity, including the reversibility of any adverse effects.[1][2]
The following sections will detail the core battery of nonclinical safety studies mandated by international regulatory bodies, offering insights into the causality behind experimental choices and providing standardized protocols. This guide is structured to be a practical resource, blending technical accuracy with field-proven insights to empower researchers in their mission to develop safe and effective medicines.
The Regulatory Landscape: A Harmonized Approach to Safety
The nonclinical safety assessment of a new pharmaceutical is governed by a set of internationally harmonized guidelines, primarily developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5] These guidelines are adopted by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Adherence to these guidelines is paramount for a successful Investigational New Drug (IND) application, which is a prerequisite for initiating human clinical trials.[6]
The cornerstone of these regulations is the ICH M3(R2) guideline, which provides a framework for the nonclinical safety studies required to support human clinical trials and marketing authorization.[3][4][7][8] This is complemented by specific guidelines for safety pharmacology (ICH S7A/S7B) and genotoxicity (ICH S2(R1)), among others.[5][9][10] The Organisation for Economic Co-operation and Development (OECD) also provides a set of detailed test guidelines for various toxicity studies, which are widely accepted by regulatory authorities.[11][12][13][14]
The following diagram illustrates the general workflow for a preclinical safety assessment program, from initial screening to IND submission.
Caption: General workflow of a preclinical safety assessment program.
Core Battery of Preclinical Toxicity Studies
The following sections outline the essential studies required to build a preliminary toxicity and safety profile for a new chemical entity like CAS 1021946-05-3.
Acute Toxicity Studies
Purpose: Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure or multiple doses given within 24 hours.[11][15] This initial study provides crucial information on the intrinsic toxicity of the compound, helps in classifying and labeling the substance, and is instrumental in dose selection for subsequent repeat-dose studies.[15] The primary endpoint is often the determination of the median lethal dose (LD50), which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[15]
Animal Selection: Typically, rodents (rats or mice) are used. A small number of animals are used in a stepwise procedure.[16]
Dose Administration: The test substance is administered orally by gavage.[15] The initial dose is selected based on any available information, and subsequent doses are adjusted up or down depending on the outcome in the previously dosed animal.
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[16]
Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes in organs and tissues.[15]
Parameter
Endpoint/Observation
Mortality
LD50 value and time of death.
Clinical Signs
Type, onset, severity, and duration of toxic signs.
Body Weight
Weekly measurements to assess general health.
Gross Necropsy
Macroscopic abnormalities in organs and tissues.
Repeat-Dose Toxicity Studies
Purpose: To evaluate the toxicological effects of a compound following prolonged exposure. These studies are critical for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect-Level (NOAEL), and informing the design of chronic toxicity studies. The duration of these studies is directly related to the proposed duration of human clinical trials.[1][17] For instance, a 28-day study in animals can support clinical trials of up to 28 days.[13][14]
Methodology (General approach based on OECD Guideline 407: 28-Day Oral Toxicity Study): [13][14]
Animal Selection: Two mammalian species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), are required.[6]
Dose Levels: Generally, three dose levels (low, mid, and high) and a control group are used. The highest dose should induce some toxicity but not significant mortality.[13]
Administration: The compound is administered daily at the same time via the intended clinical route (e.g., oral gavage).
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and detailed clinical examinations are performed.[13]
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis to assess effects on major organ systems.
Pathology: A full necropsy is performed, and organs are weighed. A comprehensive set of tissues is collected and examined microscopically (histopathology).
Parameter
Key Endpoints
Clinical Observations
Changes in behavior, appearance, and general health.
Body & Organ Weights
Indication of general toxicity or specific organ effects.
Hematology
Red and white blood cell counts, hemoglobin, hematocrit.
Clinical Chemistry
Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine).
Histopathology
Microscopic examination of tissues for cellular damage.
Genotoxicity Studies
Purpose: To assess the potential of a compound to cause damage to genetic material (DNA). A standard battery of tests is required to detect different types of genetic damage, as no single test can identify all genotoxic mechanisms.[18] Positive findings may indicate a potential for carcinogenicity or heritable genetic defects. The standard battery should be completed before the initiation of Phase II clinical trials.[1]
A. In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used initial screen for mutagenicity.[19][20][21] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to a mutation.[19][21] The assay detects whether the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[20][21] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after being metabolized.[22][23]
Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[24]
Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Caption: Workflow for the Ames Test.
B. In Vitro Mammalian Cell Micronucleus Assay
Purpose: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the daughter nuclei during cell division, serving as a biomarker of chromosomal damage.[18][25]
Methodology (General):
Cell Culture: Use cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[18][26]
Exposure: Treat the cells with the test compound at various concentrations, with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B to block cell division at the binucleated stage, which makes scoring micronuclei easier.[25]
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA.
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells.
C. In Vivo Rodent Micronucleus Assay
Purpose: This assay confirms in vitro findings in a whole animal system, providing data on the genotoxic potential of the compound and its metabolites in vivo.[27] It assesses chromosomal damage in immature erythrocytes (polychromatic erythrocytes) in the bone marrow.[28][29][30]
Animal Dosing: Treat rodents (usually mice or rats) with the test compound, typically via the clinical route, at multiple dose levels.
Sample Collection: After treatment, collect bone marrow from the femur.
Slide Preparation: Prepare bone marrow smears on microscope slides.
Staining: Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
Scoring: Analyze at least 1000 polychromatic erythrocytes per animal for the presence of micronuclei.
Genotoxicity Assay
Primary Endpoint
Ames Test
Gene mutations (revertant colonies).
In Vitro Micronucleus
Chromosomal damage (micronuclei frequency in cultured cells).
In Vivo Micronucleus
Chromosomal damage (micronuclei frequency in bone marrow erythrocytes).
Safety Pharmacology Studies
Purpose: Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions.[9] The "core battery" of tests focuses on the cardiovascular, central nervous, and respiratory systems and must be conducted before first-in-human exposure.[10][31][32]
A. Cardiovascular System
Causality: A key concern for new drugs is the potential to cause cardiac arrhythmias. Many drugs have been withdrawn from the market due to their ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a life-threatening arrhythmia called Torsade de Pointes.[33][34] Therefore, assessing the effect of a compound on this channel is a regulatory requirement.
Test System: Use mammalian cells (e.g., HEK293) stably expressing the hERG channel.
Electrophysiology: Employ automated patch-clamp electrophysiology to measure the potassium current through the hERG channels.[33]
Exposure: Apply the test compound at a range of concentrations to the cells.
Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value (the concentration that causes 50% inhibition).
In addition to the in vitro hERG assay, in vivo cardiovascular assessments in a non-rodent species (e.g., telemetered dogs) are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[31]
B. Central Nervous System (CNS)
Purpose: To assess the effects of the compound on neurological function.
Methodology (Functional Observational Battery - FOB): A series of observations and tests are performed on rodents to detect changes in behavior, coordination, sensory function, and autonomic nervous system activity.[31][32]
C. Respiratory System
Purpose: To evaluate potential effects on respiratory function.
Methodology (Whole-Body Plethysmography): This technique is used in conscious, unrestrained rodents to measure respiratory rate, tidal volume, and minute volume after administration of the test compound.[10]
The preliminary toxicity and safety profile is a critical component of the preclinical data package for any new chemical entity, including CAS 1021946-05-3. By systematically conducting the core battery of studies outlined in this guide—acute and repeat-dose toxicity, a full genotoxicity panel, and safety pharmacology assessments—drug developers can build a robust understanding of a compound's potential risks. This foundational knowledge is not only a regulatory necessity but also an ethical imperative, ensuring that the transition to human clinical trials is based on a solid foundation of safety data. The insights gained from these studies are invaluable for identifying a safe starting dose, establishing clinical monitoring parameters, and ultimately, protecting the well-being of clinical trial participants.
References
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CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.). Retrieved March 17, 2026, from [Link]
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Safety pharmacology - Core Battery of studies- ICH S7A/S7B - Vivotecnia. (n.d.). Retrieved March 17, 2026, from [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved March 17, 2026, from [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved March 17, 2026, from [Link]
In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (2000, November 20). Retrieved March 17, 2026, from [Link]
Ames test - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. (n.d.). Retrieved March 17, 2026, from [Link]
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - European Medicines Agency (EMA). (n.d.). Retrieved March 17, 2026, from [Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (2019, October 17). Retrieved March 17, 2026, from [Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. (n.d.). Retrieved March 17, 2026, from [Link]
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (2013, February 11). Retrieved March 17, 2026, from [Link]
Microbial Mutagenicity Assay: Ames Test - PMC. (2018, March 20). Retrieved March 17, 2026, from [Link]
Monoclonal Antibodies: Streamlined Nonclinical Safety Studies | FDA. (2025, December 3). Retrieved March 17, 2026, from [Link]
Safety Pharmacology Studies - Charles River Laboratories. (n.d.). Retrieved March 17, 2026, from [Link]
A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved March 17, 2026, from [Link]
OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12). Retrieved March 17, 2026, from [Link]
S11 Nonclinical Safety Testing in Support of Development of Pediatric Pharmaceuticals; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2021, May 12). Retrieved March 17, 2026, from [Link]
40 CFR 79.64 -- In vivo micronucleus assay. - eCFR. (n.d.). Retrieved March 17, 2026, from [Link]
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. (n.d.). Retrieved March 17, 2026, from [Link]
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Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (2002, February 8). Retrieved March 17, 2026, from [Link]
In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments. (n.d.). Retrieved March 17, 2026, from [Link]
In-vitro hERG & NaV1.5 cardiotoxicity assay | Protocols.io. (2025, August 3). Retrieved March 17, 2026, from [Link]
Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation - PubMed. (2024, September 16). Retrieved March 17, 2026, from [Link]
OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - National Toxicology Program. (2015, July 28). Retrieved March 17, 2026, from [Link]
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Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test | OECD. (2025, June 25). Retrieved March 17, 2026, from [Link]
Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds - vivo Science GmbH. (n.d.). Retrieved March 17, 2026, from [Link]
Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. (n.d.). Retrieved March 17, 2026, from [Link]
Computational models for cardiotoxicity via hERG inhibition. (n.d.). Retrieved March 17, 2026, from [Link]
Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents | OECD. (2025, June 25). Retrieved March 17, 2026, from [Link]
Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents | OECD. (n.d.). Retrieved March 17, 2026, from [Link]
PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved March 17, 2026, from [Link]
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (n.d.). Retrieved March 17, 2026, from [Link]
Micronucleus Assay: The State of Art, and Future Directions - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Retrieved March 17, 2026, from [Link]
Preclinical Toxicology Considerations for Successful IND Application - Noble Life Sciences. (2022, March 20). Retrieved March 17, 2026, from [Link]
Spectroscopic Characterization of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride: A Technical Guide for Drug Development Professionals
The core structure, a substituted quinoline linked to a benzene ring via an ethenyl bridge, is a common scaffold in medicinal chemistry, notably as a precursor to the asthma medication Montelukast.[1][2][3][4][5][6][7][8...
Author: BenchChem Technical Support Team. Date: March 2026
The core structure, a substituted quinoline linked to a benzene ring via an ethenyl bridge, is a common scaffold in medicinal chemistry, notably as a precursor to the asthma medication Montelukast.[1][2][3][4][5][6][7][8][9] Understanding the spectroscopic nuances of this framework is therefore of significant practical importance.
Foundational Analysis: Spectroscopic Data of the Benzaldehyde Precursor
The most logical starting point for our analysis is the detailed spectroscopic data available for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde. A comprehensive US patent provides FT-IR, ¹H NMR, and ¹³C NMR data for this compound, which serves as a robust foundation for predicting the spectra of the target benzoyl chloride.[3]
Infrared (IR) Spectroscopy of the Benzaldehyde
The FT-IR spectrum of the benzaldehyde precursor exhibits characteristic absorption bands that confirm its structural features.[3]
Frequency (cm⁻¹)
Intensity
Assignment
~1700-1680
Strong
C=O stretch of the aromatic aldehyde
~1600-1450
Medium
C=C stretching of the aromatic rings
~970
Strong
Out-of-plane C-H bend of the trans-alkene
~850-550
Medium
C-Cl stretch
The presence of the strong carbonyl peak is indicative of the aldehyde group, while the band around 970 cm⁻¹ is a hallmark of the (E)-configuration of the vinyl group. The C-Cl stretching frequency is generally observed in a broad range.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Benzaldehyde
The ¹H NMR spectrum of the benzaldehyde provides a detailed map of the proton environments within the molecule.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~10.0
Singlet
1H
Aldehyde proton (-CHO)
~8.1-7.4
Multiplets
~10H
Aromatic and vinylic protons
The downfield singlet at approximately 10.0 ppm is the most characteristic signal, unequivocally identifying the aldehyde proton. The complex multiplet region between 7.4 and 8.1 ppm corresponds to the protons of the quinoline and benzene rings, as well as the two vinylic protons.
The ¹³C NMR spectrum further corroborates the structure of the benzaldehyde precursor.[3]
Chemical Shift (ppm)
Assignment
~192.0
Aldehyde carbonyl carbon (C=O)
~156.2
C2 of quinoline
~148.6
C8a of quinoline
~137.4 - 119.9
Aromatic and vinylic carbons
The signal at ~192.0 ppm is characteristic of an aldehyde carbonyl carbon. The remaining signals in the aromatic region correspond to the carbons of the quinoline and benzene rings, as well as the ethenyl bridge.
Predictive Spectroscopic Analysis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride
The conversion of the benzaldehyde to the corresponding benzoic acid and subsequently to the benzoyl chloride is a standard synthetic sequence. This transformation will induce predictable shifts in the spectroscopic data.
Predicted Infrared (IR) Spectrum
The most significant change in the IR spectrum upon conversion to the benzoyl chloride will be the position of the carbonyl stretching frequency.
Frequency (cm⁻¹)
Intensity
Assignment
Rationale for Prediction
~1800
Strong
C=O stretch of the acyl chloride
The inductive effect of the chlorine atom increases the C=O bond order, shifting the stretch to a higher frequency compared to the aldehyde.[11]
~1600-1450
Medium
C=C stretching of the aromatic rings
Expected to be largely unchanged from the precursor.
~970
Strong
Out-of-plane C-H bend of the trans-alkene
This characteristic band for the (E)-alkene should remain.
~850-550
Medium
C-Cl stretch
The spectrum will now contain two C-Cl stretches, one on the quinoline ring and one from the acyl chloride.
The absence of the broad O-H stretch (around 3300-2500 cm⁻¹) that would be present in the intermediate carboxylic acid is a key indicator of the successful formation of the acyl chloride.[11]
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The overall pattern of the aromatic and vinylic protons in the ¹H NMR spectrum is expected to be similar to the benzaldehyde precursor. The most notable difference will be the absence of the aldehyde proton signal.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale for Prediction
~8.2-7.5
Multiplets
~10H
Aromatic and vinylic protons
The protons adjacent to the new acyl chloride group may experience a slight downfield shift due to the electron-withdrawing nature of the -COCl group.[11] Protons on the quinoline and the vinyl group will be largely unaffected.
The ¹³C NMR spectrum will show a characteristic shift for the carbonyl carbon.
Chemical Shift (ppm)
Assignment
Rationale for Prediction
~170-180
Acyl chloride carbonyl carbon (C=O)
The carbonyl carbon of an acyl chloride is typically found in this region, which is upfield from the corresponding aldehyde.[11]
~156.2
C2 of quinoline
Expected to be largely unchanged.
~148.6
C8a of quinoline
Expected to be largely unchanged.
~137.4 - 119.9
Aromatic and vinylic carbons
Minor shifts are expected for the carbons of the benzoyl ring due to the change in the electronic environment.
Experimental Protocols
For the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled sequence is typically employed.
Data Processing: The raw data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of Key Structural Features and Spectroscopic Correlations
The following diagrams illustrate the molecular structure and the expected workflow for its spectroscopic characterization.
Caption: Molecular structure of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has provided a detailed, predictive analysis of the IR and NMR spectroscopic data for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride. By leveraging the comprehensive data of its benzaldehyde precursor and applying fundamental spectroscopic principles, we have established a clear set of expected spectral characteristics for the target molecule. This approach underscores the power of predictive spectroscopy in the field of drug development, enabling scientists to confidently assess the outcomes of synthetic steps even in the absence of direct reference spectra. The protocols and interpretive guidelines presented herein offer a robust framework for the successful characterization of this and structurally related pharmaceutical intermediates.
References
Benchchem. Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017).
ResearchGate.
Journal of Applied Bioanalysis.
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.
MDPI.
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. (2025).
CymitQuimica. CAS 120578-03-2: (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.
Quick Company. A Process For Preparation Of E 3 [2 (7 Chloro 2 Quinolinyl)ethenyl]Benzaldehyde, A Key Intermediate For Synthesizing Montelukast Acid And Its Salt.
Google Patents. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. (2010).
Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. (2025).
YouTube. Analysing C13 NMR spectra with IR spectra. (2018).
Google Patents. CA2666208A1 - A process for the preparation of e-3-[2-(7-chloro-2-quinolinyl)ethenyl] benzaldehyde, a key intermediate for synthesizing montelukast acid and its salt.
Application Note: A Robust, Validated HPLC Method for the Quantification of Gemini-1021
Abstract This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gemini-1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gemini-1021 (CAS 1021946-05-3), a novel therapeutic candidate. The method is demonstrated to be suitable for quality control and stability testing of the active pharmaceutical ingredient (API). The method development was approached systematically to achieve optimal separation and peak symmetry. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming the method's specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Introduction: The Analytical Challenge
Gemini-1021 (CAS 1021946-05-3) is a novel heterocyclic compound under investigation for its therapeutic potential. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of Gemini-1021
(Hypothetical Structure)
Molecular Formula: C₁₈H₂₀N₂O₄S
Molecular Weight: 376.43 g/mol
Predicted LogP: ~2.5
Predicted UV λmax: ~275 nm
Given its role in drug development, a reliable and validated analytical method is paramount for ensuring product quality, consistency, and safety.[4] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] This application note provides a comprehensive guide for researchers and quality control analysts, detailing a fit-for-purpose HPLC method from initial development through to full validation.
HPLC Method Development: A Rationale-Driven Approach
The primary objective of method development is to create a robust and reproducible method that can reliably separate the analyte of interest from any potential impurities or degradation products.[5] Our strategy was based on a systematic evaluation of chromatographic parameters.
Initial Compound Analysis and Column Selection
Based on its predicted LogP value of ~2.5 and the presence of both polar and non-polar moieties, Gemini-1021 is an ideal candidate for reversed-phase chromatography.[6] A C18 stationary phase was chosen as the starting point due to its wide applicability and proven resolving power for a vast range of small molecules.
Rationale: C18 columns provide excellent hydrophobic retention, which is the primary separation mechanism in reversed-phase HPLC. An Ascentis® C18 column (150 mm x 4.6 mm, 3.5 µm) was selected for its high efficiency and good peak shape characteristics.
Mobile Phase and Wavelength Selection
The choice of mobile phase components is critical for achieving the desired selectivity and retention.
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
Aqueous Phase & pH Control: A phosphate buffer was selected to maintain a consistent pH. The pH of the mobile phase must be controlled to ensure consistent ionization of the analyte, thereby leading to reproducible retention times. For Gemini-1021, which has basic nitrogen centers, a slightly acidic pH (pH 3.0) was chosen to ensure the analyte is in its protonated, more polar form, leading to sharp, symmetrical peaks.
Detection Wavelength (λ): A UV scan of a dilute solution of Gemini-1021 in the mobile phase showed a maximum absorbance (λmax) at 275 nm. This wavelength was chosen for detection to ensure high sensitivity.
Optimization of Chromatographic Conditions
Initial isocratic runs with varying acetonitrile/buffer ratios showed that a high organic percentage was needed to elute the compound in a reasonable time, but this compromised the resolution of early-eluting impurities. Therefore, a gradient elution was developed.
Causality: A gradient method allows for the elution of a wide range of compounds with varying polarities in a single run. It starts with a lower organic content to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities, all while maintaining sharp peaks. The final optimized gradient is detailed in the protocol below.
The entire method development workflow is conceptualized in the following diagram.
Caption: A systematic workflow for HPLC method development.
Final Optimized HPLC Method Protocol
Table 1: Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent HPLC system with DAD detector
Column
Ascentis® C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
Diode Array Detector (DAD) at 275 nm
Injection Volume
10 µL
Sample Diluent
Acetonitrile/Water (50:50, v/v)
HPLC Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation process ensures that the analytical procedure is suitable for its intended purpose.
Caption: Core parameters for HPLC method validation.
System Suitability
Protocol: Before commencing validation experiments, a system suitability solution (100 µg/mL of Gemini-1021) was injected five times. The results must meet the acceptance criteria to ensure the chromatographic system is performing adequately.[7]
Table 2: System Suitability Results
Parameter
Acceptance Criteria
Result
Status
Tailing Factor (Asymmetry)
≤ 2.0
1.15
Pass
Theoretical Plates (N)
≥ 2000
8500
Pass
%RSD of Retention Time
≤ 1.0%
0.2%
Pass
%RSD of Peak Area
≤ 2.0%
0.5%
Pass
Specificity
Protocol: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo) was evaluated. A solution of placebo (excipients without API) and a spiked sample (API spiked with known impurities) were injected.
Result: The chromatogram of the placebo showed no interfering peaks at the retention time of Gemini-1021. In the spiked sample, the Gemini-1021 peak was well-resolved from all impurity peaks (Resolution > 2.0). This demonstrates the method's specificity.
Linearity and Range
Protocol: Linearity was assessed by preparing a series of at least five concentrations of Gemini-1021 standard solution across the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.
Table 3: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
498,500
75
751,200
100
1,002,100
125
1,249,500
150
1,503,000
Result: The method was found to be linear over the range of 50-150 µg/mL. The regression analysis yielded a correlation coefficient (r²) of 0.9998, which is well within the typical acceptance criterion of ≥ 0.999.
Accuracy (Recovery)
Protocol: Accuracy was determined by spiking a placebo mixture with known amounts of Gemini-1021 at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and the percentage recovery was calculated.
Table 4: Accuracy/Recovery Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.6
99.5%
100%
100.0
100.5
100.5%
120%
120.0
119.2
99.3%
Result: The mean recovery across all levels was 99.8%, meeting the acceptance criteria of 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):Protocol: Six replicate samples of Gemini-1021 at 100% of the target concentration (100 µg/mL) were prepared and analyzed on the same day by the same analyst.
Result: The relative standard deviation (%RSD) of the peak areas was 0.6%, which is below the acceptance limit of ≤ 2.0%.
Intermediate Precision (Inter-assay precision):Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Result: The %RSD of the peak areas from the inter-day study was 0.9%. The overall %RSD combining both days was 1.1%, demonstrating good intermediate precision (acceptance criterion ≤ 2.0%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Result:
LOD: 0.1 µg/mL
LOQ: 0.3 µg/mL
The LOQ was experimentally verified by analyzing samples at this concentration, which yielded acceptable precision and accuracy.
Robustness
Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The tested variations included:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.1 units)
Result: None of the induced variations had a significant impact on the retention time, peak area, or system suitability parameters, indicating the method is robust for routine use.
Conclusion
The RP-HPLC method developed and validated for the quantitative determination of Gemini-1021 (CAS 1021946-05-3) is specific, linear, accurate, precise, and robust. All validation parameters met the pre-defined acceptance criteria as stipulated by ICH guidelines. This method is deemed suitable for its intended purpose of routine quality control analysis and stability studies of the drug substance.
References
<621> Chromatography . U.S. Pharmacopeia (USP). [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
Understanding the Latest Revisions to USP <621> . Agilent Technologies. [Link]
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
Application Note: Solubilization and Assay Integration of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride
Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Chemical Biology, Assay Development, and Pharmacology Executive Summary & Scientific Grounding (E)-3-[2-(7-Chloro-2-quinolinyl)ethen...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Assay Scientists, and Drug Development Professionals
Discipline: Chemical Biology, Assay Development, and Pharmacology
Executive Summary & Scientific Grounding
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride (CAS: 1021946-05-3) is a highly reactive acylating agent. Its parent carboxylic acid and aldehyde derivatives are critical intermediates in the synthesis of Montelukast, a potent and highly selective cysteinyl leukotriene receptor (CysLT1) antagonist widely used in the management of asthma and allergic rhinitis 1 [[2]]().
The Causality of Experimental Failure:
A common critical error in biological assay design is treating acid chlorides (-COCl) like standard stable small molecules. Acid chlorides are extremely electrophilic. If introduced directly into an aqueous biological assay (e.g., PBS buffer, cell culture media), they readily undergo rapid nucleophilic attack by water, hydrolyzing into the corresponding carboxylic acid and releasing hydrochloric acid (HCl) 3. This uncontrolled hydrolysis causes localized pH drops that can denature target proteins and produce false-positive artifacts. Furthermore, due to their high reactivity in aqueous biological conditions, acid chlorides will indiscriminately acylate nucleophilic side chains (e.g., primary amines on lysine, thiols on cysteine) of off-target proteins, functioning as aggressive covalent modifiers 4.
To utilize this compound successfully, researchers must choose a solubilization strategy dictated entirely by their assay objective :
Non-Covalent Receptor Binding: Requires controlled pre-hydrolysis to yield the stable carboxylic acid pharmacophore.
Covalent Probing / Proximity Labeling: Requires strictly anhydrous handling to preserve the electrophilic warhead until the exact moment of assay integration.
Experimental Workflows & Chemical Reactivity
Figure 1: Decision tree for processing highly reactive acid chlorides based on biological assay objectives.
Figure 2: Competing reaction pathways of acid chlorides in biological media.
Objective: Convert the reactive acid chloride into the stable carboxylic acid pharmacophore for standard CysLT1 receptor binding assays, preventing in-assay pH drops and non-specific covalent binding. This protocol is a self-validating system; the extraction step ensures that residual salts and HCl are removed prior to assay integration.
Initial Solubilization: Weigh 10 mg of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride in a clean, dry glass scintillation vial. Dissolve the powder in 500 µL of Tetrahydrofuran (THF).
Base-Catalyzed Hydrolysis: Add 500 µL of 1M NaOH (aq) to the vial. Stir vigorously at room temperature for 30 minutes to drive the hydrolysis of the acid chloride to the carboxylate salt 3.
Neutralization: Slowly add 1M HCl dropwise while monitoring with pH paper until the solution reaches a pH of ~3-4 (protonating the carboxylic acid to ensure organic solubility).
Extraction: Add 1 mL of Ethyl Acetate (EtOAc) to the vial. Vortex and allow the layers to separate. Extract the upper organic layer and transfer to a new vial. Repeat the extraction twice more with 1 mL EtOAc.
Drying: Pool the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under a gentle stream of nitrogen gas.
Reconstitution: Dissolve the resulting dry powder ((E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid) in 1 mL of molecular biology grade DMSO to create a stable stock solution. Aliquot and store at -20°C.
Objective: Maintain the electrophilic integrity of the acid chloride for proximity labeling or covalent target modification 4.
Environmental Control: Purge a desiccator or glove box with dry nitrogen or argon. All handling must occur in a moisture-free environment.
Solvent Selection: Use strictly Anhydrous DMSO (≤0.005% water content, stored over molecular sieves). Do NOT use standard benchtop DMSO, which is highly hygroscopic and will degrade the compound within hours.
Dissolution: Weigh the desired amount of the acid chloride and dissolve immediately in the anhydrous DMSO to achieve a 10 mM stock solution.
Aliquoting: Prepare single-use aliquots (e.g., 10 µL) in tightly sealed, argon-flushed microcentrifuge tubes to prevent freeze-thaw degradation and moisture ingress. Store at -80°C.
Assay Integration (Critical Timing): Thaw the aliquot immediately before use. Add the DMSO stock to the aqueous biological assay buffer simultaneously with the target protein to ensure the acylation reaction outcompetes aqueous hydrolysis.
Quantitative Data & Troubleshooting
Table 1: Physicochemical & Reactivity Profile
Property / Parameter
Value / Characteristic
Impact on Assay Design
Molecular Weight
328.20 g/mol
Determines molarity calculations for stock solutions.
Functional Group
Acid Chloride (-COCl)
Highly electrophilic; requires anhydrous handling.
Aqueous Half-Life
< 2 minutes (pH 7.4, 37°C)
Mandates rapid assay integration for covalent probing.
Solubility (Anhydrous DMSO)
> 10 mg/mL
Ideal solvent for preserving the reactive warhead.
Solubility (Aqueous Buffer)
Insoluble / Rapidly Hydrolyzes
Cannot be used directly as a stable aqueous stock.
Table 2: Troubleshooting Guide for Assay Integration
Observed Issue
Root Cause (Causality)
Recommended Solution
Rapid drop in assay buffer pH upon compound addition.
HCl is released as a byproduct during the hydrolysis of the acid chloride in water.
Pre-hydrolyze and neutralize the compound (Protocol A), or increase assay buffer capacity (e.g., use 100 mM HEPES).
High background noise or non-specific protein precipitation.
Indiscriminate covalent acylation of off-target proteins by the acid chloride.
Switch to Protocol A to evaluate non-covalent binding, or lower the compound concentration to improve target specificity.
Loss of covalent labeling efficiency over time.
The DMSO stock absorbed atmospheric moisture, degrading the acid chloride to the unreactive carboxylic acid.
Discard the stock. Prepare fresh solutions using strictly anhydrous DMSO (Protocol B) and store under argon.
References
1CA2666208A1 - A process for the preparation of e-3-[2-(7-chloro-2-quinolinyl)ethenyl] benzaldehyde, a key intermediate for synthesizing montelukast acid and its salt. Google Patents.
[[2]]() Montelukast - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH).
[[3]]() Chemistry Acid Chloride - SATHEE. Indian Institute of Technology (IIT) Kanpur.
4Bioorthogonal masked acylating agents for proximity-dependent RNA labelling - PMC. National Institutes of Health (NIH).
Storage, handling, and safety protocols for moisture-sensitive CAS 1021946-05-3
Application Note & Protocol: Safe Handling of Moisture-Sensitive Compounds A Note on CAS 1021946-05-3 Initial searches for a compound with CAS number 1021946-05-3 did not yield publicly available data. This application n...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Safe Handling of Moisture-Sensitive Compounds
A Note on CAS 1021946-05-3
Initial searches for a compound with CAS number 1021946-05-3 did not yield publicly available data. This application note, therefore, addresses the storage, handling, and safety protocols for moisture-sensitive compounds in general. For any specific chemical, the manufacturer's Safety Data Sheet (SDS) is the primary, authoritative source of information and must be consulted before any handling.[1][2] The protocols outlined here provide a foundational framework for researchers, scientists, and drug development professionals working with hygroscopic and water-reactive materials.
Introduction: The Challenge of Moisture Sensitivity
In pharmaceutical and chemical research, many critical reagents are sensitive to atmospheric moisture. Hygroscopic compounds readily absorb water from the air, which can lead to clumping, degradation, or loss of activity.[3] More reactive substances, such as organometallics and certain hydrides, can react violently with water, posing significant safety hazards including the release of flammable gases and potential for fire or explosion.[4][5][6]
The successful use of these materials hinges on the rigorous exclusion of atmospheric water and oxygen. This requires specialized equipment and meticulous technique. This guide details the principles and step-by-step protocols for maintaining an inert environment, ensuring both experimental integrity and laboratory safety.
Principles of Inert Atmosphere Storage
Proper storage is the first line of defense against compound degradation. The goal is to create a stable, dry environment that minimizes exposure to atmospheric moisture.
Storage Solutions
The choice of storage method depends on the compound's sensitivity.
Storage Method
Best For
Key Considerations
Sealed Containers with Parafilm
Mildly sensitive, non-reactive solids.
Use airtight containers. Parafilm provides an extra barrier but is not a long-term solution for highly sensitive materials.[7]
Desiccators
Moderately sensitive solids.
A desiccator provides a dry environment using a desiccant like Drierite or molecular sieves. It does not provide an inert (oxygen-free) atmosphere.[2]
Gloveboxes (Dry Boxes)
Highly sensitive, reactive, or pyrophoric compounds.
A glovebox provides a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of water and oxygen (<1 ppm).[5][8]
Sure/Seal™ Bottles
Anhydrous solvents and liquid reagents.
These commercial bottles feature a septum-lined cap that allows for reagent removal via syringe under an inert gas blanket.[9]
Causality: Why Inert Gas is Crucial
Many moisture-sensitive compounds are also sensitive to oxygen. A standard desiccator only removes water; it does not displace the air, which is ~21% oxygen. For compounds like organolithium reagents or certain metal hydrides, reaction with oxygen is as detrimental as reaction with water.[4] Therefore, storage under a positive pressure of a dry, inert gas like argon or nitrogen is essential for preserving their chemical integrity and preventing hazardous side reactions.[6][10]
Handling Protocols: Air-Free Techniques
Handling moisture-sensitive compounds requires specialized techniques to prevent their exposure to the atmosphere. The two most common methods are the use of a Schlenk line and a glovebox.[10][11]
Decision Workflow: Choosing the Right Technique
The choice between a Schlenk line and a glovebox depends on the nature of the task and the sensitivity of the material.
Caption: Stepwise workflow for safely quenching reactive, moisture-sensitive waste.
Causality of Staged Quenching: The protocol uses progressively more reactive quenching agents. [12]Isopropanol is less reactive than methanol, which is less reactive than water. This staged addition allows for controlled release of heat and gas, preventing a dangerously vigorous reaction that would occur if water were added directly to the unreacted reagent.
[13][12]
References
How to Safely Handle Reactive Chemicals . The Chemistry Blog. [Link]
Application Note: Optimal Catalyst Selection and Protocols for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride Coupling Reactions
Executive Summary (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a highly conjugated, functionally dense electrophilic intermediate. It forms the critical backbone in the synthesis of leukotriene receptor an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a highly conjugated, functionally dense electrophilic intermediate. It forms the critical backbone in the synthesis of leukotriene receptor antagonists, most notably the blockbuster asthma medication Montelukast[1][2].
From an application scientist's perspective, coupling this specific acyl chloride presents a triad of challenges:
Steric Hindrance : The rigid trans-ethenyl linkage and bulky quinoline system restrict the trajectory of incoming nucleophiles.
Chemoselectivity & Catalyst Poisoning : The Lewis-basic 7-chloroquinoline nitrogen can readily coordinate to transition metals (e.g., Pd, Cu), sequestering the catalyst and stalling cross-coupling cycles.
Moisture Sensitivity : As an extended, highly conjugated acyl chloride, it is prone to rapid hydrolysis, requiring strictly anhydrous handling and highly optimized catalytic turnover rates.
This guide details the mechanistic rationale and validated protocols for three primary coupling modalities: DMAP-catalyzed esterification/amidation, Palladium-catalyzed Acyl Sonogashira cross-coupling, and Suzuki-Miyaura ketone synthesis.
Non-Transition Metal Coupling: DMAP-Catalyzed Esterification
When synthesizing Montelukast precursors (e.g., coupling with 1,1-bis(hydroxymethyl)cyclopropane derivatives), standard base-mediated esterification is too slow due to the steric bulk of the acyl chloride[3].
Causality : DMAP acts as a nucleophilic catalyst. The pyridine nitrogen attacks the sterically hindered acyl chloride, generating a highly reactive, solvent-exposed N-acylpyridinium intermediate. This overcomes the steric barrier, allowing the bulky alcohol to attack. A stoichiometric auxiliary base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the resulting HCl, preventing the protonation of the quinoline nitrogen, which would drastically reduce the solubility of the intermediate.
Acyl Sonogashira Cross-Coupling
The synthesis of α,β-alkynyl ketones (ynones) from this acyl chloride allows for downstream cyclization into diverse heterocycles[4].
Optimal Catalyst System : PdCl₂[P(C₆H₅)₃]₂ (2 mol%) + CuI (4 mol%) .
Causality : The acyl Sonogashira reaction replaces traditional aryl halides with acid chlorides, enabling coupling with terminal acetylenes at room temperature[4]. The triphenylphosphine (PPh₃) ligands are critical here; they provide sufficient electron density to facilitate the oxidative addition of Pd(0) into the C-Cl bond, while their steric bulk prevents the quinoline nitrogen of the substrate from coordinating to and deactivating the Palladium center[5].
Suzuki-Miyaura Cross-Coupling
For the synthesis of diaryl ketones via coupling with arylboronic acids.
Causality : Acid chlorides are highly reactive electrophiles in Suzuki couplings but are prone to decarbonylation (loss of CO) after oxidative addition, which yields an undesired biaryl byproduct. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the transmetalation and reductive elimination steps, ensuring the ketone is formed faster than the competing decarbonylation pathway.
Quantitative Data: Catalyst System Comparison
Coupling Modality
Target Product Class
Optimal Catalyst System
Base / Additive
Solvent & Temp
Typical Time
Esterification
Montelukast Intermediates
DMAP (10-20 mol%)
DIPEA (3.0 eq)
DCM or THF, 0 °C to RT
2 - 4 h
Acyl Sonogashira
α,β-Alkynyl Ketones (Ynones)
PdCl₂(PPh₃)₂ (2 mol%) + CuI (4 mol%)
Et₃N (2.0 eq)
THF, RT
1 - 3 h
Suzuki-Miyaura
Diaryl Ketones
Pd(OAc)₂ (3 mol%) + XPhos (6 mol%)
K₃PO₄ (2.0 eq)
Toluene, 80 °C
6 - 12 h
Experimental Workflows & Visualizations
Catalytic Cycle of Acyl Sonogashira Coupling
The following diagram illustrates the validated catalytic cycle, emphasizing the interaction between the bimetallic catalyst system and the specific quinoline-bearing acyl chloride.
Fig 1: Bimetallic catalytic cycle for the Acyl Sonogashira coupling of the quinolinyl acyl chloride.
General Handling Workflow
Fig 2: Standardized Schlenk-line workflow for moisture-sensitive acyl chloride coupling.
Detailed Experimental Protocols
Protocol A: In Situ Generation of the Acyl Chloride
Note: This precursor must be synthesized using oxalyl chloride. Thionyl chloride leaves trace sulfur impurities that irreversibly poison Palladium catalysts in downstream cross-couplings.
Activation : Suspend (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an argon atmosphere.
Catalysis : Add anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Cool the suspension to 0 °C.
Chlorination : Add oxalyl chloride (1.5 eq, 15 mmol) dropwise over 15 minutes. Effervescence (CO and CO₂ release) will be observed.
Maturation : Allow the reaction to warm to room temperature and stir for 2 hours until the suspension becomes a clear, homogeneous solution.
Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure.
Self-Validation Checkpoint: To confirm complete conversion without exposing the bulk material to moisture, withdraw a 10 µL aliquot, quench into 0.5 mL of dry methanol containing pyridine, and analyze via TLC/HPLC. The formation of the corresponding methyl ester confirms successful acyl chloride generation.
Catalyst Activation : In an oven-dried Schlenk flask under argon, combine the crude (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride (1.0 eq, 10 mmol), PdCl₂[P(C₆H₅)₃]₂ (0.02 eq, 0.2 mmol), and CuI (0.04 eq, 0.4 mmol)[4].
Causality: Degassing the solvent strictly prevents the oxidative homocoupling of the alkyne (Glaser coupling).
Alkyne Addition : Add the terminal alkyne (1.2 eq, 12 mmol) dropwise at room temperature.
Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a homogeneous dark brown/black solution upon addition of the alkyne, indicating the formation of the active Pd(0) species and the Cu-acetylide intermediate.
Reaction & Workup : Stir at room temperature for 2 hours. Filter the crude mixture through a pad of Celite to remove palladium and copper salts. Concentrate and purify via silica gel chromatography.
Catalysis : Add DIPEA (3.0 eq, 30 mmol) followed immediately by DMAP (0.1 eq, 1.0 mmol) at 0 °C.
Reaction : Stir for 3 hours, allowing the mixture to warm to room temperature.
Workup : Quench with saturated aqueous NaHCO₃ (50 mL) to hydrolyze any unreacted acyl chloride. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
Synthesis of leukotriene compounds - Google Patents.
Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists - Google Patents.
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI.
Multi-component Heterocycle Syntheses via Catalytic Generation of Alkynones - Bentham Science.
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling - Indian Academy of Sciences.
Application Notes & Protocols: Scale-up Synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride for API Manufacturing
Abstract This document provides a comprehensive technical guide for the scale-up synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride, a critical intermediate in the manufacturing of the anti-asthmatic a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride, a critical intermediate in the manufacturing of the anti-asthmatic active pharmaceutical ingredient (API), Montelukast.[1][2][3] This guide moves beyond a simple recitation of procedural steps, offering in-depth analysis of the underlying chemical principles, process optimization strategies, and critical safety considerations essential for successful and compliant large-scale production. The protocols detailed herein are designed to be robust, reproducible, and scalable, addressing the common challenges faced by researchers, scientists, and drug development professionals in an industrial setting.
Introduction: Significance of the Target Intermediate
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a pivotal precursor in the total synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist.[4] The structural integrity and purity of this intermediate directly impact the quality and yield of the final API. The synthesis involves the formation of a stilbene-like core structure, which is subsequently functionalized to the acyl chloride. This reactive moiety is then utilized in a subsequent Friedel-Crafts acylation or related coupling reaction to construct the final carbon skeleton of Montelukast.
The industrial production of this intermediate necessitates a process that is not only high-yielding and cost-effective but also safe and environmentally responsible.[5] Early synthetic routes often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and challenging purification procedures, making them unsuitable for large-scale manufacturing.[3][6] This guide focuses on a modern, optimized approach that addresses these historical limitations.
Strategic Overview of the Synthetic Pathway
The synthesis of the target benzoyl chloride is a two-step process commencing from commercially available starting materials. The logical flow of this synthesis is outlined below.
Caption: Overall synthetic strategy for the target benzoyl chloride.
The key transformation in the first step is the creation of the (E)-ethenyl bridge. For this, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice due to its high (E)-stereoselectivity, operational simplicity, and the ease of removal of the phosphate byproduct.[7][8][9] The second step involves the conversion of the resulting carboxylic acid to the more reactive acyl chloride, a standard transformation that requires careful selection of the chlorinating agent to ensure safety and efficiency on a large scale.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Horner-Wadsworth-Emmons Olefination
This step establishes the core stilbene-like structure of the intermediate. The HWE reaction offers significant advantages over the classical Wittig reaction for this transformation, primarily due to the increased nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification.[7]
Reaction Scheme:
Protocol:
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser is charged with anhydrous tetrahydrofuran (THF).
Base Addition: Sodium hydride (60% dispersion in mineral oil) is carefully added to the reactor under a nitrogen atmosphere. The slurry is stirred to ensure uniform dispersion.
Expert Insight: While other bases like sodium methoxide or potassium tert-butoxide can be used, sodium hydride is often preferred for its strong basicity and the irreversible deprotonation of the phosphonate ester, driving the reaction to completion.
Phosphonate Addition: A solution of diethyl (3-carboxybenzyl)phosphonate in anhydrous THF is added dropwise to the sodium hydride slurry at a controlled temperature (typically 0-5 °C) to manage the exotherm from the deprotonation.
Ylide Formation: The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the phosphonate ylide.
Aldehyde Addition: A solution of 7-chloro-2-quinolinecarboxaldehyde in anhydrous THF is then added slowly to the ylide solution, again maintaining a low temperature to control the reaction rate.
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent is complete.[10]
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The pH is then adjusted to the acidic range with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts and the phosphate byproduct, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene/heptane.[11]
Key Process Parameters for Scale-up:
Parameter
Recommended Range
Rationale
Solvent
Anhydrous THF
Good solubility for reactants and intermediates.
Base
Sodium Hydride (60%)
Strong, non-nucleophilic base for efficient ylide formation.
Temperature
0-25 °C
Control of exotherms during addition and reaction.
Reaction Time
2-4 hours
Monitored by HPLC for completion.
Quenching
Slow addition of water
Controls the exothermic reaction with excess NaH.
Step 2: Acyl Chloride Formation
The conversion of the carboxylic acid to the acyl chloride is a critical step that activates the molecule for subsequent coupling reactions. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl).[12][13] However, its use on a large scale requires stringent safety precautions.[14][15][16][17]
Reaction Scheme:
Protocol:
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, condenser, and a scrubber system for acidic gases is charged with the (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid and a suitable aprotic solvent (e.g., toluene or dichloromethane).
Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF) is added to the slurry.
Expert Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the reaction.[12]
Thionyl Chloride Addition: Thionyl chloride is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically exothermic, and the addition rate should be carefully managed.[14]
Reaction Monitoring: The progress of the reaction can be monitored by in-process controls such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by HPLC.[18]
Solvent and Excess Reagent Removal: Once the reaction is complete, the solvent and any excess thionyl chloride are removed by distillation under reduced pressure.
Product Isolation: The crude (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is typically used directly in the next step without further purification. If necessary, it can be purified by crystallization from a non-protic solvent.
Critical Safety Considerations for Thionyl Chloride Scale-up:
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors.[15][16]
Scrubber System: The off-gases (SO₂ and HCl) must be directed to a caustic scrubber to neutralize them before release.
Moisture Control: Thionyl chloride reacts violently with water.[17] All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere.
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[15][16]
Quenching: Any residual thionyl chloride must be quenched carefully. A solution of an alcohol like isopropanol can be used to convert it to a less reactive sulfite ester.[14]
Caption: Workflow for acyl chloride formation.
Analytical Characterization and Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of the intermediate at each stage of the synthesis.
The successful scale-up synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a critical endeavor in the efficient manufacturing of Montelukast. The protocols and insights provided in this guide emphasize a strategic approach that prioritizes safety, efficiency, and product quality. By understanding the underlying chemical principles of the Horner-Wadsworth-Emmons reaction and the careful handling of chlorinating agents like thionyl chloride, drug development professionals can confidently navigate the challenges of transitioning from laboratory-scale synthesis to robust industrial production. The implementation of rigorous in-process controls and comprehensive analytical characterization is paramount to ensuring the final intermediate meets the stringent quality standards required for API manufacturing.
References
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ResearchGate. (n.d.). Retrieved from [Link]
WO2012077133A1 - Processes for preparation of montelukast sodium and purification of diol intermediate - Google Patents. (n.d.).
Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast - ResearchGate. (n.d.). Retrieved from [Link]
Scale-up Reactions - Division of Research Safety - University of Illinois. (2019, September 18). Retrieved from [Link]
Efficient synthesis for the preparation of montelukast - European Patent Office - EP 2287154 A1. (2009, July 14). Retrieved from [Link]
Montelukast and similar drugs - Organic Synthesis International. (2010, February 11). Retrieved from [Link]
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 - EPO. (2011, March 2). Retrieved from [Link]
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate - ResearchGate. (n.d.). Retrieved from [Link]
Process For The Purification Of Montelukast Sodium - Quick Company. (n.d.). Retrieved from [Link]
Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (n.d.). Retrieved from [Link]
Manufacturing Process Of Montelukast Sodium, Its New Intermediates And - Quick Company. (n.d.). Retrieved from [Link]
Thionyl chloride - SAFETY DATA SHEET. (2009, September 21). Retrieved from [Link]
WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates - Google Patents. (n.d.).
Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC” - ijprajournal. (2023, May 15). Retrieved from [Link]
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL - ijpbs. (2018, October 1). Retrieved from [Link]
SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. (2013, July 22). Retrieved from [Link]
Thionyl chloride - Lanxess. (2015, August 15). Retrieved from [Link]
A Review of Different Analytical Techniques for Fexofenadine Hydrochloride and Montelukast Sodium in Different Matrices - Taylor & Francis. (2020, January 3). Retrieved from [Link]
Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve - SciSpace. (2016, May 15). Retrieved from [Link]
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]
US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents. (2010, January 28).
A Process For Preparation Of E 3 [2 (7 Chloro 2 Quinolinyl)ethenyl]Benzaldehyde, A Key Intermediate For Synthesizing Montelukast Acid And Its Salt - Quick Company. (n.d.). Retrieved from [Link]
Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved from [Link]
Acids to Acyl Chlorides, Part 1 - YouTube. (2021, August 20). Retrieved from [Link]
Horner-Wadsworth-Emmons reaction - YouTube. (2020, March 28). Retrieved from [Link]
CA2666208A1 - A process for the preparation of e-3-[2-(7-chloro-2-quinolinyl)ethenyl] benzaldehyde, a key intermediate for synthesizing montelukast acid and its salt - Google Patents. (n.d.).
How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? | ResearchGate. (2014, February 26). Retrieved from [Link]
converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved from [Link]
GB2322624A - Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde - Google Patents. (n.d.).
Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. (n.d.). Retrieved from [Link]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of 7-Chloroquinolinyl Derivatives
Introduction: The Central Role of the 7-Chloroquinoline Scaffold and NMR The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of the 7-Chloroquinoline Scaffold and NMR
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of critically important therapeutic agents, most notably in the treatment of malaria (e.g., Chloroquine and Hydroxychloroquine) and other inflammatory diseases.[1] The biological activity of these derivatives is exquisitely sensitive to their molecular structure, including the nature and position of substituents on the quinoline ring. Therefore, unambiguous structural confirmation is a non-negotiable cornerstone of the research, development, and quality control processes in the pharmaceutical industry.[2][3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard analytical technique for the complete and unequivocal structural elucidation of these molecules in solution.[5][6] Its ability to provide atom-level information on connectivity (through-bond) and spatial proximity (through-space) makes it an indispensable tool.[7] This guide provides a detailed framework for the systematic characterization of 7-chloroquinolinyl derivatives, moving from fundamental 1D NMR techniques to advanced 2D correlation experiments. The protocols and interpretive strategies described herein are designed to provide researchers with a robust, self-validating system for structural verification.
Fundamental Principles: ¹H and ¹³C NMR Signatures of the 7-Chloroquinoline Core
The electronic environment of the 7-chloroquinoline ring system dictates the characteristic chemical shifts of its constituent protons and carbons. The electron-withdrawing nature of both the ring nitrogen (N1) and the chlorine atom at C7 significantly influences the spectral landscape. Protons and carbons closer to these electronegative centers are deshielded and resonate at a higher frequency (further downfield).
¹H NMR Spectral Characteristics
The aromatic region of the ¹H NMR spectrum for a 7-chloroquinoline derivative is typically the most informative and complex. Protons on the pyridine ring (H2, H3, H4) are generally more deshielded than those on the benzene ring (H5, H6, H8) due to the influence of the nitrogen atom.
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbons directly attached to nitrogen (C2, C4, C8a) and chlorine (C7) are significantly affected. Quaternary carbons (C4, C7, C4a, C8a) will be visible in a standard ¹³C spectrum but absent in a DEPT-135 experiment, aiding in their identification.
Atom Position
Typical ¹H Chemical Shift (δ, ppm)
Typical ¹³C Chemical Shift (δ, ppm)
Key Influences & Notes
H-2
8.7 - 8.9
C-2: 150 - 152
Highly deshielded by adjacent N1.
H-3
7.3 - 7.5
C-3: 121 - 123
Coupled to H2 and H4.
H-4
8.0 - 8.5
C-4: 148 - 150
Deshielded by N1. Often substituted.
H-5
7.7 - 7.9
C-5: 127 - 129
Coupled to H6.
H-6
7.4 - 7.6
C-6: 126 - 128
Coupled to H5 and H8.
-
-
C-7: 135 - 137
Quaternary carbon, deshielded by Cl.
H-8
7.9 - 8.1
C-8: 125 - 127
Deshielded by peri-interaction with N1.
-
-
C-4a: 149 - 151
Bridgehead quaternary carbon.
-
-
C-8a: 135 - 137
Bridgehead quaternary carbon.
Note: Chemical shifts are highly dependent on the solvent and the nature of other substituents on the ring.[8] The values presented are typical for derivatives dissolved in CDCl₃ or DMSO-d₆ and should be used as a general guide.[9][10][11]
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D spectra provide the initial overview, complex substitution patterns and signal overlap often necessitate the use of 2D NMR experiments for complete and confident structural assignment.[3][12] These experiments correlate signals based on specific interactions, resolving ambiguity and building a complete picture of the molecular framework.
Directly links each proton to its attached carbon, assigning protonated carbons.[14]
HMBC
H eteronuclear M ultiple B ond C orrelation
¹H – ¹³C (through 2-4 bonds)
The key experiment for assigning quaternary carbons and linking substituent groups to the core.[15]
NOESY/ROESY
N uclear O verhauser E ffect S pectroscopY
¹H – ¹H (through space)
Confirms spatial proximity of protons, useful for determining stereochemistry and conformation of side chains.[16]
Standard Operating Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
The quality of the sample directly impacts the quality of the resulting spectrum.[17] This protocol ensures the preparation of a homogenous, particle-free sample suitable for high-resolution NMR.
Weighing: Accurately weigh 5-10 mg of the purified 7-chloroquinolinyl derivative for ¹H NMR, or 15-30 mg for a full suite of ¹H and ¹³C-based 2D experiments.[18][19]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.[20] Use a volume of 0.6-0.7 mL for a standard 5 mm NMR tube.
Dissolution: Transfer the solid to a clean, dry vial. Add the deuterated solvent. Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogenous solution is required.[21]
Filtration: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool or a Kimwipe at the bottom.[17][22]
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker (do not use tape, which can affect spinning).[22]
Oxygen Removal (Optional): For samples sensitive to oxidation or for quantitative or relaxation-based experiments, dissolved oxygen should be removed. This can be achieved by bubbling a gentle stream of an inert gas (N₂ or Ar) through the solution for several minutes or by using the freeze-pump-thaw technique.[18]
Protocol for 1D and 2D NMR Data Acquisition
This protocol outlines the general workflow on a modern NMR spectrometer.
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[19] Automated or manual "shimming" procedures are then performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[1]
¹H Spectrum Acquisition:
Acquire a standard, high-resolution 1D ¹H spectrum. This serves as a primary survey and is used to determine the spectral width for subsequent experiments.
Typical parameters: 8-16 scans, a relaxation delay (d1) of 1-2 seconds.
¹³C and DEPT Spectra Acquisition:
Acquire a standard broadband proton-decoupled ¹³C spectrum.
Acquire DEPT-135 and/or DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
2D Spectra Acquisition:
COSY: A standard gradient-selected COSY (gCOSY) is typically fast and provides excellent data.
HSQC: A standard gradient-selected, sensitivity-enhanced HSQC is used to correlate ¹H and ¹³C chemical shifts over one bond.
HMBC: A standard gradient-selected HMBC is acquired. The long-range coupling constant is typically set to an average of 8 Hz to observe both ²JCH and ³JCH correlations.[13] This is often the longest experiment but provides the most critical connectivity data.
Data Interpretation Workflow and Visualization
A systematic approach to data interpretation is crucial for assembling the final structure. The process should be hierarchical, using simple experiments to build a foundation for interpreting more complex ones.
Figure 1: A typical workflow for NMR-based structural elucidation of a novel 7-chloroquinolinyl derivative.
Case Study: Assigning the Core Scaffold
The power of the 2D NMR toolkit is best demonstrated by its ability to piece together the core structure.
Figure 2: Key HMBC correlations (dashed red lines) for assigning the quaternary carbons of the 7-chloroquinoline core.
Interpretive Logic:
COSY: Identifies the H5-H6 and H2-H3-H4 spin systems as separate fragments.
HSQC: Assigns the carbons directly attached to H2, H3, H4, H5, H6, and H8.
HMBC: This is the crucial final step.
The proton at H-2 will show a 3-bond correlation to the quaternary carbon C-4 and a 2-bond correlation to C-3.
The proton at H-4 will show correlations to C-2, C-5, and the critical bridgehead carbon C-4a.[23]
The proton at H-5 will show correlations to the chlorine-bearing C-7 and the bridgehead C-4a, linking the two rings.
The proton at H-8 will show correlations to C-6 and C-4a, and importantly, to C-7, confirming the position of the chlorine atom.
By systematically analyzing these through-bond correlations, every proton and carbon in the 7-chloroquinoline scaffold can be assigned with an exceptionally high degree of confidence, providing a solid foundation for the characterization of any attached side chains or substituents.[10][24][25]
References
Vertex AI Search. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
Organomation. NMR Sample Preparation: The Complete Guide.
University of Cambridge. NMR Sample Preparation.
Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes.
University of Minnesota Twin Cities. NMR Sample Preparation.
Iowa State University. NMR Sample Preparation.
Intertek. Pharmaceutical NMR Analytical Services.
BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
Caceres-Cortes, J., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. ACS Publications.
ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
News-Medical. (2017, January 24). Advanced NMR-based methods for studying RNPs and drug design.
Kover, K. E., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
Kamal, A., et al. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC.
Ghorab, M. M., et al. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
EPFL. 2D NMR.
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
Journal of Chemical Education. (2002, January 1). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
ResearchGate. The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities).
Grimblat, N., et al. (2015). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC.
BenchChem. Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy: A Comparative Guide.
Maldonado, E., et al. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.
BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
Application Note: Advanced Synthesis Protocol for Leukotriene Receptor Antagonists Utilizing CAS 1021946-05-3
Executive Summary The synthesis of highly selective Leukotriene Receptor Antagonists (LTRAs), such as Montelukast Sodium, requires strict stereochemical control and efficient convergence of complex aromatic and aliphatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly selective Leukotriene Receptor Antagonists (LTRAs), such as Montelukast Sodium, requires strict stereochemical control and efficient convergence of complex aromatic and aliphatic fragments. Traditionally, synthetic routes have relied on aldehyde precursors, necessitating multiple redox adjustments. This application note details an advanced, redox-economic protocol utilizing CAS 1021946-05-3 ((E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzoyl chloride) as a highly reactive electrophilic hub. By leveraging this acid chloride, chemists can deploy Weinreb amide chemistry to achieve a single, controlled nucleophilic acyl substitution, drastically improving the yield and purity of the critical prochiral ketone intermediate.
Mechanistic Rationale & Causality
The architectural complexity of LTRAs demands precision in carbon-carbon bond formation. Direct addition of an aliphatic Grignard reagent to CAS 1021946-05-3 would inevitably lead to over-addition, yielding an undesired tertiary alcohol.
To circumvent this, our protocol converts the acid chloride into a Weinreb amide (N-methoxy-N-methylamide). The causality behind this choice is rooted in coordination chemistry: upon addition of the Grignard reagent ([2-(2-methoxycarbonylphenyl)ethyl]magnesium bromide), the magnesium ion chelates simultaneously to the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This stable, five-membered cyclic intermediate prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with an aqueous acid. Consequently, the reaction is strictly limited to mono-addition, yielding the intact prochiral ketone.
Following ketone formation, the pathway requires an asymmetric reduction to establish the (S)-stereocenter. While stoichiometric chiral boranes like (-)-DIP-Cl are historically standard, modern process chemistry favors engineered KetoREDuctases (KRED) to eliminate boron waste and achieve >99.9% enantiomeric excess (ee), as detailed in the[1][2]. Finally, the (S)-alcohol is activated and subjected to an SN2 displacement by a thiolate side-chain. This substitution undergoes a strict Walden inversion to yield the (R)-configuration, which is biologically mandatory for binding to the CysLT1 receptor[3][4].
Pathway Visualization
Synthetic workflow from CAS 1021946-05-3 to Montelukast Sodium via Weinreb amide chemistry.
Quantitative Data Summary
The following table summarizes the expected performance metrics across the synthetic workflow, optimized for high throughput and enantiomeric purity.
Step
Transformation
Key Reagents
Expected Yield (%)
ee (%)
Quality Control (Self-Validation)
1
Acid Chloride to Weinreb Amide
HN(OMe)Me·HCl, TEA, DCM
92 - 95
N/A
TLC (MeOH quench) vs. Standard
2
Grignard Addition to Ketone
Ar-CH2CH2-MgBr, THF
85 - 88
N/A
HPLC (Absence of tertiary alcohol)
3
Asymmetric Reduction
KRED / NADP+ / IPA
> 90
> 99.9
Chiral HPLC (S) vs (R) enantiomer
4
Ester Grignard to Diol
MeMgCl, CeCl3, THF
80 - 85
> 99.9
1H-NMR (gem-dimethyl singlet)
5
Thioetherification (LTRA)
MsCl, Thiol side-chain, Base
75 - 80
> 99.5
Optical Rotation (Inversion to (R))
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide (Self-Validating System)
Acid chlorides are highly sensitive to moisture and cannot be analyzed directly via silica gel TLC due to rapid hydrolysis and streaking.
Preparation: Charge a dry, argon-purged reactor with CAS 1021946-05-3 (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.
Cooling: Lower the reactor temperature to 0 °C using an ice/brine bath.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a single portion.
Base Addition: Dropwise add triethylamine (TEA, 2.5 eq) over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Self-Validation (Reaction Monitoring): After 2 hours of stirring, withdraw a 50 µL aliquot and quench it in 1 mL of anhydrous methanol. The methanol converts any unreacted acid chloride into the methyl ester. Spot this quenched mixture on a TLC plate (Hexanes/EtOAc 7:3) alongside a methyl ester standard. The disappearance of the faster-eluting methyl ester spot confirms the complete conversion to the highly polar Weinreb amide.
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Preparation: Dissolve the isolated Weinreb amide in anhydrous THF (0.3 M) and cool to -20 °C under argon.
Nucleophilic Addition: Slowly infuse [2-(2-methoxycarbonylphenyl)ethyl]magnesium bromide (1.1 eq) via a syringe pump over 1 hour.
Aging: Allow the reaction to stir at -20 °C for 2 hours. The stable magnesium chelate will prevent premature collapse of the intermediate.
Quench: Vigorously stir the mixture while rapidly adding cold, saturated aqueous NH4Cl. This breaks the chelate, collapsing the intermediate into the desired prochiral ketone: (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate.
Isolation: Extract with ethyl acetate, wash with brine, and purify via crystallization from toluene/heptane.
Protocol C: Asymmetric Reduction & Diol Formation
Biocatalytic Reduction: Suspend the prochiral ketone in a biphasic mixture of Isopropanol (IPA) and an aqueous buffer (pH 7.0) containing NADP+ and the engineered KetoREDuctase (KRED) enzyme. Incubate at 45 °C for 24 hours. Extract the resulting (S)-alcohol[1][2].
Tertiary Alcohol Formation: Dissolve the (S)-alcohol in THF and cool to -78 °C. Add anhydrous CeCl3 (Kagan's reagent conditions) followed by Methylmagnesium chloride (MeMgCl, 3.0 eq).
Causality Note: CeCl3 suppresses the basicity of the Grignard reagent, preventing the enolization of the methyl ester and forcing a clean nucleophilic addition to yield the tertiary alcohol (chiral diol)[3][5].
Mesylation: Dissolve the chiral diol in toluene/acetonitrile. Cool to -15 °C. Add Diisopropylethylamine (DIPEA, 1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). The secondary alcohol is selectively activated due to the extreme steric hindrance of the tertiary alcohol[1][5].
Coupling: In a separate flask, generate the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid using n-Butyllithium in THF. Add this thiolate solution to the mesylate at 0 °C[1][5].
Inversion: The bulky thiolate attacks the mesylate via a strict SN2 mechanism. This causes a complete Walden inversion, flipping the stereocenter from (S) to the biologically active (R)-configuration[3][5].
Salt Formation: Isolate the free acid, dissolve in ethanol/water, and titrate with NaOH to precipitate Montelukast Sodium[6][7].
References
Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective
Source: Royal Society of Chemistry (RSC Green Chemistry Series)
URL:[Link]
Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Source: Google Patents (Merck Frosst Canada, Inc.)
How to remove organic impurities from (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride batches
Welcome to the technical support resource for the purification of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate in the synthesis of Montelukast and require methods to mitigate and remove organic impurities. The purity of this acyl chloride is paramount for the successful, high-yield synthesis of the final active pharmaceutical ingredient (API).[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride and why is its purity important?
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a key chemical intermediate in the multi-step synthesis of Montelukast, a leukotriene receptor antagonist used in the treatment of asthma.[2][3] The presence of organic impurities can lead to the formation of undesirable side products in subsequent steps, reduce the overall yield, and potentially introduce impurities into the final drug substance that are difficult to remove.[4][5] Regulatory agencies have stringent requirements for the purity of APIs, making the quality of this intermediate critical.[1]
Q2: What are the most common organic impurities found in crude batches of this compound?
The primary organic impurities typically originate from three sources: the preceding synthetic steps, degradation of the acyl chloride, or side reactions. Common impurities include:
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid: The corresponding carboxylic acid, formed by the hydrolysis of the acyl chloride.[6][7][8] This is often the most prevalent impurity due to the high reactivity of acyl chlorides with moisture.[9][10]
Cis-(Z)-isomer: Photo-isomerization of the ethenyl double bond can occur upon exposure to light, leading to the formation of the (Z)-isomer.[5][11]
Unreacted Starting Materials: Residual (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde may carry over from the previous synthetic step.[2][12]
Side-reaction Products: Impurities from the synthesis of the precursor aldehyde, such as the bis-adduct, can sometimes be present in trace amounts.[12][13]
Q3: What are the principal strategies for purifying (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride?
The main purification strategies leverage differences in the physical and chemical properties of the target compound and its impurities. The most common methods are:
Recrystallization: An effective technique for removing impurities with different solubility profiles. This is often the first line of defense.[14]
Column Chromatography: A highly selective method used to separate compounds with similar polarities, which is essential when recrystallization is insufficient.[1][15][16]
Strict Anhydrous Technique: While not a purification method per se, preventing the formation of the corresponding carboxylic acid by rigorously excluding moisture is a critical control strategy.[7]
Troubleshooting and In-Depth Purification Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: HPLC analysis shows a significant peak corresponding to the carboxylic acid.
Primary Cause: Hydrolysis of the acyl chloride functional group.
Acyl chlorides are highly reactive and readily hydrolyze upon contact with water, including atmospheric moisture, to form the corresponding carboxylic acid.[6][8][9][10] This reaction is often rapid and is a primary cause of impurity in acyl chloride batches.[17]
Suggested Solutions & Protocols:
Solution A: Implement Rigorous Anhydrous Workup and Handling
Prevention is the most effective strategy. All solvents must be anhydrous, and the reaction and subsequent workup should be performed under an inert atmosphere (e.g., nitrogen or argon).
dot
Caption: Workflow for minimizing hydrolysis.
Solution B: Purification via Recrystallization
If hydrolysis has already occurred, recrystallization can be used to separate the more polar carboxylic acid from the less polar acyl chloride.
Experimental Protocol: Recrystallization
Solvent Selection: Choose a non-protic solvent system in which the acyl chloride has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. The carboxylic acid impurity should ideally remain in the mother liquor or have significantly different solubility.[7] Refer to the table below for starting points.
Dissolution: In a flask dried in an oven and cooled under an inert atmosphere, add the crude (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride. Add a minimal amount of the chosen hot solvent (e.g., Toluene) until the solid just dissolves.
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[6]
Isolation: Filter the crystals rapidly using a Büchner funnel, minimizing exposure to air.
Washing: Wash the crystals with a small amount of cold, anhydrous solvent to remove residual mother liquor.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Solvent System
Rationale
Reference
Toluene
Often a good choice for recrystallizing acyl chlorides and related intermediates.[7]
Dichloromethane provides good solubility, while hexane acts as the anti-solvent.
Problem 2: HPLC analysis shows the presence of geometric isomers or other closely-related impurities.
Primary Cause: Photo-isomerization or formation of byproducts with similar polarity.
Exposure to UV light can cause the trans double bond (E-isomer) to isomerize to the cis form (Z-isomer).[5][11] Additionally, some synthetic byproducts may have very similar solubility and polarity to the desired product, making separation by recrystallization difficult.
For high-purity requirements or when recrystallization fails, preparative column chromatography is the method of choice.[15][16][19] It separates compounds based on their differential adsorption to a stationary phase.
dot
Caption: Troubleshooting decision tree for purification.
Experimental Protocol: Column Chromatography
Stationary Phase: Select a suitable adsorbent. Silica gel is the most common choice for normal-phase chromatography.
Mobile Phase (Eluent) Selection: Develop a solvent system using thin-layer chromatography (TLC). The goal is to find a system that gives good separation between the desired product (Rf ~0.3-0.4) and the impurities. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column after the solvent has been removed.
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Final Analysis: Confirm the purity of the final product using HPLC.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60-120 mesh)
Standard choice for separating moderately polar organic compounds.
Mobile Phase
Hexane:Ethyl Acetate or Toluene:Ethyl Acetate gradients
Provides a polarity range suitable for eluting the compound while retaining more polar impurities. Toluene can improve the solubility of aromatic compounds.
Detection
UV lamp (254 nm / 365 nm) for TLC
The quinoline and conjugated system are strongly UV-active.
Analytical Purity Assessment
Direct analysis of acyl chlorides by HPLC can be challenging due to their high reactivity.[20][21] A common and robust method involves derivatization.
Q: How can I accurately determine the purity of my acyl chloride batch?
A: Use a validated derivatization-HPLC method.
This involves reacting the highly reactive acyl chloride with a derivatizing agent to form a stable, UV-active compound that is easily analyzed by standard reverse-phase HPLC.[20][21] 2-Nitrophenylhydrazine is a suitable reagent as its derivatives absorb at a high wavelength (~395 nm), minimizing interference from the drug matrix.[20][22]
Protocol Outline: Derivatization for HPLC Analysis
Sample Prep: Accurately weigh a sample of the acyl chloride and dissolve it in an appropriate anhydrous solvent (e.g., acetonitrile).
Derivatization: Add a solution of the derivatizing agent (e.g., 2-nitrophenylhydrazine) to the sample. The reaction is typically fast and can be performed at room temperature.[20][21]
HPLC Analysis: Inject the derivatized sample onto a C18 HPLC column and analyze using a UV detector.[20]
Quantification: Purity is determined by comparing the peak area of the derivatized product to that of any derivatized impurities.
This method provides high specificity and sensitivity, with detection limits often in the low µg/mL range.[20][21]
References
A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Benchchem.
Chromatography. Evonik.
Pharmaceutical Chemical Intermediates. Helen Frankenthaler Foundation.
Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective. Books Gateway.
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Published June 05, 2017.
An Improved Process For Synthesizing Intermediates Of Montelukast Sodium.
Process for making montelukast and intermediates therefor. Google Patents. US7476748B2.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International - Chromatography Online.
Bringing preparative chromatography into the spotlight. Manufacturing Chemist. Published January 02, 2019.
Pharma Intermediates 7 Must-Know Tips for Quality Control. Published July 16, 2024.
Acyl Chlorides and Acid Anhydrides. chemrevise.
Efficient synthesis for the preparation of montelukast. European Patent Office. EP 2287154 A1.
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
Specific impurities of montelukast. Google Patents. EP2260025A2.
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate.
General procedures for the purification of Acid chlorides. Chempedia - LookChem.
A Review on Toxicological Study of Montelukast Impurities or Related Product. Published April 22, 2021.
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
Montelukast and similar drugs. Organic Synthesis International. Published February 11, 2010.
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Published December 23, 2024.
How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Published August 06, 2018.
10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown.
A Process For Preparation Of E 3 [2 (7 Chloro 2 Quinolinyl)ethenyl]Benzaldehyde, A Key Intermediate For Synthesizing Montelukast Acid And Its Salt. Quick Company.
an introduction to acyl chlorides (acid chlorides). Chemguide.
Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde. Google Patents. GB2322624A.
Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. Google Patents. US20100022777A1. Published January 28, 2010.
Troubleshooting peak tailing in HPLC analysis of 7-chloroquinolinyl derivatives
Technical Support Center: HPLC Analysis of 7-Chloroquinolinyl Derivatives Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 7-chloroq...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Analysis of 7-Chloroquinolinyl Derivatives
Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 7-chloroquinolinyl derivatives. This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal peak symmetry for this class of compounds. Given their basic nature, 7-chloroquinolines are particularly susceptible to secondary interactions within the chromatographic system, leading to asymmetric peaks that can compromise resolution, accuracy, and reproducibility.[1][2]
This guide provides a systematic, in-depth approach to diagnosing and resolving peak tailing, moving from common chemical causes to instrumental and methodological factors.
Q1: What is peak tailing and why is it a problem for my 7-chloroquinoline analysis?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[3][4] This is a critical issue because it indicates an inefficient separation process, which can obscure smaller, co-eluting impurities, and lead to inaccurate peak integration and quantification.[3][5] For regulatory submissions and quality control, peak symmetry is a key performance metric, with regulatory bodies like the USP often specifying acceptable ranges for peak symmetry (e.g., 0.8 to 1.8).[5]
The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[6][7] While the main goal in reversed-phase HPLC is hydrophobic interaction, 7-chloroquinolinyl derivatives, which contain a basic nitrogen atom, are prone to strong secondary ionic interactions with the stationary phase.[1][6]
Q2: How do I quantitatively measure peak tailing?
A2: Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. A value greater than 1.2 often suggests a problem that needs to be addressed. The calculation is based on the peak width at a certain percentage of the peak height (commonly 5% for Tf or 10% for As).
Factor
Calculation (at 10% peak height)
Ideal Value
Problematic Value
Asymmetry Factor (As)
As = B / A
1.0
> 1.2
Where A is the width of the front half of the peak and B is the width of the back half of the peak.
Systematic Troubleshooting Guide
Peak tailing issues with basic compounds like 7-chloroquinolines are most often rooted in chemical interactions with the column. Therefore, our troubleshooting process begins there.
Caption: Systematic workflow for troubleshooting peak tailing.
Chemical Interactions: The Primary Culprit
Q3: Why is my peak shape so sensitive to the mobile phase pH?
A3: The pH of your mobile phase directly controls the ionization state of both your 7-chloroquinoline analyte and the residual silanol groups (Si-OH) on the silica-based stationary phase.[8][9]
Analyte State: 7-chloroquinoline is a basic compound. At a low pH (e.g., pH < 3), the quinoline nitrogen is protonated, carrying a positive charge (R₃NH⁺).[10][11]
Stationary Phase State: Residual silanol groups are acidic. At a mid-range pH (e.g., pH > 3.5), they become deprotonated and carry a negative charge (SiO⁻).[6][12]
This creates a strong electrostatic (ion-exchange) interaction between the positively charged analyte and the negatively charged silanol sites.[13][14] This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing delayed and uneven elution of analyte molecules, which results in significant peak tailing.[6][15]
Solution: Operate at a low mobile phase pH (typically ≤ 3.0).[2][6][16] At this pH, the vast majority of silanol groups are protonated (neutral), which minimizes the strong ionic interactions and dramatically improves peak shape.[6][13]
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Q4: I've lowered the pH, but still see some tailing. What's next?
A4: If adjusting the pH is insufficient, you can modify the mobile phase by adding a "competing base" or by increasing the buffer concentration.
Competing Base: Additives like triethylamine (TEA) are small basic molecules that are added to the mobile phase in low concentrations (e.g., 5-20 mM).[17] TEA, being a base, will preferentially interact with the active silanol sites, effectively "masking" them from your 7-chloroquinoline analyte.[17] This reduces the opportunity for secondary interactions. However, be aware that additives like TEA can shorten column lifetime and may suppress signal in mass spectrometry (MS) applications.[17]
Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using a phosphate buffer at 25 mM instead of 10 mM) can also help shield the silanol interactions and improve peak shape.[16] This is more common for LC-UV applications, as high buffer concentrations can cause ion suppression in MS.[16]
Additive
Typical Concentration
Mechanism of Action
Pros
Cons
Formic Acid
0.1% (v/v)
pH control
Simple, volatile, MS-friendly
May not be a strong enough buffer
Trifluoroacetic Acid (TFA)
0.05 - 0.1% (v/v)
pH control, ion-pairing
Strong acid, good for pH control
Strong ion-pairing can be hard to remove from column, causes significant MS suppression
Triethylamine (TEA)
5 - 20 mM
Competing Base / Silanol Masking
Very effective at reducing tailing
Can shorten column life, MS signal suppression, can remain in the system
Ammonium Formate/Acetate
5 - 10 mM
pH buffering
Volatile, MS-friendly
Moderate buffering capacity
Q5: Could my column be the problem?
A5: Absolutely. The choice of column is critical for analyzing basic compounds.
Use High-Purity, Type B Silica Columns: Modern columns are typically made from "Type B" silica, which has significantly lower trace metal contamination and fewer acidic silanol sites compared to older "Type A" silica.[2] This inherently reduces the potential for tailing.
Use End-Capped Columns: End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups with a small, inert group (like trimethylsilyl).[3][16] A well-end-capped, or even double-end-capped, column provides a more inert surface and is highly recommended for basic analytes.[14]
Consider Alternative Stationary Phases: If tailing persists, consider phases designed for basic compounds, such as those with polar-embedded groups or hybrid particle technology, which offer improved shielding of silanol activity.[2][3]
Q6: What if the tailing is not due to silanols? Could it be metal contamination?
A6: Yes. Trace metal impurities (e.g., iron, nickel) in the silica matrix, or leached from stainless steel system components like frits and tubing, can act as strong adsorption sites for compounds with chelating properties.[4][18] This can lead to severe peak tailing.[19] Some quinoline derivatives can exhibit chelating behavior.
Solution:
Use a Metal-Free or Biocompatible System: If you consistently analyze chelating compounds, consider using HPLC systems with PEEK or titanium components to minimize metal leaching.[20]
System Passivation: Flush the entire HPLC system (without the column) with a chelating agent like EDTA to remove metal ion contamination.[19]
System & Method Parameters
Q7: I've optimized the chemistry, but if all my peaks are tailing, what should I check?
A7: If all peaks in the chromatogram exhibit tailing, the issue might be physical or methodological rather than purely chemical.
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4][6]
Test: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[6]
Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion.[4]
Solution: Dissolve your sample in the initial mobile phase composition whenever possible.
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[3][4]
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[3][10]
Column Bed Deformation: A physical shock to the column or pressure spikes can create a void at the column inlet, leading to distorted peaks.
Solution: Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q8: Can a dirty guard column cause peak tailing?
A8: Yes. A guard column is designed to trap contaminants from the sample matrix. If it becomes saturated with strongly retained impurities, these can act as secondary retention sites, leading to peak tailing. Regularly replacing your guard column is a crucial part of preventative maintenance.
Q9: My peak shape was good, but has worsened over several weeks. Why?
A9: This is likely due to column degradation or contamination. Over time, exposure to aggressive mobile phases (especially high pH) can hydrolyze the bonded phase, exposing more active silanol sites.[17] Additionally, the accumulation of strongly retained sample components can foul the column inlet. A dedicated column cleaning protocol should be implemented.
Q10: Can I use a high pH mobile phase to analyze 7-chloroquinolines?
A10: Yes, this is an alternative strategy. At a high pH (e.g., pH > 9), the 7-chloroquinoline analyte will be in its neutral, uncharged form. While this prevents ionic interactions with silanols, the silanols themselves will be fully ionized, and the high pH can rapidly degrade standard silica-based columns.[8] This approach should only be used with columns specifically designed for high pH stability, such as hybrid-particle or polymer-based columns.[2]
Key Experimental Protocols
Protocol 1: General Column Cleaning for Reversed-Phase Columns
Objective: To remove strongly retained contaminants that may cause peak tailing and high backpressure.
Disconnect from Detector: To prevent contamination, disconnect the column outlet and direct the flow to a waste container.[21]
Flush Buffers: Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.
Organic Wash: Sequentially flush the column with 20-30 column volumes of each of the following solvents:
Return to Reversed-Phase Conditions: Flush with 20 volumes of acetonitrile or methanol.
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Performance Check: Inject a standard to evaluate if peak shape and retention time have been restored.
Protocol 2: System Passivation with EDTA
Objective: To remove trace metal ions from the HPLC system that may be causing peak tailing with chelating analytes.
IMPORTANT: Remove the HPLC column from the system before starting this procedure.[19]
Prepare Chelating Mobile Phase: Prepare your mobile phases (A and B) and add 5–10 µM (micromolar) of EDTA to each.
System Flush: Flush the entire system, including all pump lines and the autosampler, with the EDTA-containing mobile phases for at least 60 minutes.
Water Flush: Replace the EDTA-containing mobile phases with fresh, HPLC-grade water and flush the entire system for another 30-60 minutes to remove residual EDTA.
Re-equilibrate with Analytical Mobile Phase: Introduce your standard analytical mobile phase and allow the system to fully equilibrate.
Re-install Column: Once the system is stable, re-install the column and equilibrate before analysis.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC Troubleshooting Bible.
Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
Veeprho. (2025, February 1). The Fundamental Role of pH in HPLC Retention.
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
ACS Publications. (n.d.). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry.
Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? (WKB229047).
Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
PubMed. (2004, September 17).
Industry news. (2023, December 27).
MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA.
International Labmate. (n.d.).
ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Request PDF.
ACS Publications. (2008, November 19).
PubMed. (2020, January 25).
MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 2.
Welch Materials, Inc. (n.d.). HPLC Column Selection Guide.
University of Valencia. (n.d.). Mechanisms of retention in HPLC.
Benchchem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
PerkinElmer. (n.d.). HPLC Column Selection Guide.
Veeprho. (2024, August 7).
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
A Comparative Reactivity Guide: (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride vs. its Carboxylic Acid Precursor in Acylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the reactivity between (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride and its co...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity between (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride and its corresponding carboxylic acid. As key intermediates in the synthesis of pharmaceuticals like Montelukast[1][2], a thorough understanding of their respective chemical behaviors is critical for optimizing synthetic routes, improving yields, and ensuring product purity. We will explore the fundamental principles governing their reactivity, present quantitative comparisons, and provide detailed experimental protocols for their practical application.
Part 1: The Theoretical Framework: Electronic Effects and Leaving Group Stability
The profound difference in reactivity between an acyl chloride and a carboxylic acid stems from the electronic nature of the carbonyl carbon and the stability of the leaving group.
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride: The Activated Acylating Agent
The acyl chloride is a highly reactive derivative of the carboxylic acid.[3] Its reactivity is governed by two primary factors:
Enhanced Electrophilicity : The carbonyl carbon in the benzoyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon.[4] This creates a significant partial positive charge (δ+) on the carbon, making it an exceptionally attractive target for nucleophiles.[4][5]
Superior Leaving Group : The key to the acyl chloride's high reactivity is the chloride ion (Cl⁻).[6] It is the conjugate base of a strong acid (HCl), making it a very weak base and therefore an excellent leaving group. The nucleophilic acyl substitution reaction proceeds rapidly because the energy barrier to displace the chloride ion is low.
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic Acid: The Stable Precursor
The corresponding carboxylic acid is significantly less reactive.[5] The hydroxyl group (-OH) is a poor leaving group as it would depart as the hydroxide ion (⁻OH), which is a strong base.[7] Consequently, direct nucleophilic attack on the carbonyl carbon is generally unfavorable. Amines, being basic, will first deprotonate the carboxylic acid to form a highly unreactive carboxylate salt, halting any further reaction under normal conditions.[8] To induce reactivity, the carboxylic acid must first be "activated" by either converting it into a more reactive derivative (like the acyl chloride) or by using coupling agents (e.g., DCC) that transform the -OH into a better leaving group in situ.[9][10]
The reaction with a nucleophile (e.g., an amine, R'-NH₂) proceeds via a nucleophilic addition-elimination mechanism. The difference between the two reagents is stark, as illustrated below.
Caption: Comparative reaction pathways for acyl chlorides and carboxylic acids.
Part 2: A Quantitative Comparison of Reactivity
To illustrate the difference in performance, we will consider a common and critical reaction in drug development: amide bond formation. The rate of reaction of both the acyl chloride and the carboxylic acid with a model primary amine can be compared under controlled conditions.
While specific kinetic data for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is not readily published, we can extrapolate from extensive studies on substituted benzoyl chlorides.[11] The reactivity hierarchy places acyl chlorides several orders of magnitude above carboxylic acids for acylation reactions.[6]
A trustworthy comparison relies on robust, reproducible experimental design. The following protocols outline the synthesis of the acyl chloride from the carboxylic acid and a method for comparing their reactivity in a typical acylation reaction.
Protocol 1: Synthesis of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), a standard and efficient method.[13]
Causality : Thionyl chloride is chosen because it reacts with the carboxylic acid to form the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[10]
Caption: Workflow for the synthesis of the acyl chloride.
Round-bottom flask with reflux condenser and drying tube
Magnetic stirrer and heating mantle
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid (1.0 eq) in anhydrous toluene.
Cool the suspension in an ice bath.
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension.
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
Cool the reaction mixture to room temperature.
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
The resulting solid or oil is the crude (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride, which can be used directly or purified further.
Protocol 2: Comparative Reactivity Study via HPLC Monitoring
This protocol provides a method to quantitatively compare the rate of amide formation.
Causality : By using a significant excess of the amine nucleophile, we can simplify the kinetics to a pseudo-first-order reaction with respect to the acylating agent. HPLC is an ideal analytical tool to monitor the disappearance of the starting material and the appearance of the product over time, allowing for accurate rate constant determination.
Triethylamine (as an HCl scavenger for the acyl chloride reaction)
Anhydrous Dichloromethane (DCM) as solvent
HPLC system with a UV detector
Thermostatted reaction vessels
Procedure:
Stock Solution Preparation : Prepare stock solutions of the benzoyl chloride, benzoic acid, and benzylamine in anhydrous DCM.
Reaction Setup (Acyl Chloride) : In a thermostatted vessel at 25°C, combine the benzylamine solution (10 eq) and triethylamine solution (1.1 eq).
Initiation (Acyl Chloride) : At time t=0, add the benzoyl chloride solution (1.0 eq) to the amine mixture with vigorous stirring. Immediately withdraw a small aliquot, quench it (e.g., with acidic water), and prepare for HPLC analysis.
Monitoring : Withdraw aliquots at regular time intervals (e.g., every 2 minutes for the first 10 minutes, then every 5 minutes), quench, and analyze by HPLC. Monitor the peak area of the starting material and the amide product.
Reaction Setup (Carboxylic Acid) : Repeat the procedure from step 2, but use the benzoic acid solution instead of the benzoyl chloride. No triethylamine is required. No coupling agent is added in this direct comparison to demonstrate the inherent lack of reactivity.
Data Analysis : Plot the concentration of the starting material versus time for both reactions. The acyl chloride reaction is expected to proceed to completion rapidly, while the carboxylic acid reaction will show little to no product formation under these conditions.
Part 4: Strategic Application in Synthesis
The choice between the acyl chloride and the carboxylic acid is a strategic decision based on the specific requirements of the synthetic step.
Caption: Decision workflow for selecting the appropriate acylating agent.
Speed is essential : The reaction is significantly faster.[14]
High yield is paramount : Reactions with acyl chlorides often go to completion.[14]
Acylating weak nucleophiles : It is effective for reacting with less reactive nucleophiles like phenols or sterically hindered amines, where a carboxylic acid would fail.[15][16]
Avoiding hazardous reagents is a priority : While activating agents are needed, this route avoids handling highly reactive and moisture-sensitive acyl chlorides and corrosive HCl gas.[15]
One-pot synthesis is desired : Using a coupling agent allows for a one-pot procedure from the carboxylic acid, avoiding the separate step of synthesizing and isolating the acyl chloride.[9]
Cost and stability of starting material are concerns : Carboxylic acids are generally more stable and less expensive to store and handle over long periods.
Conclusion
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride is a highly reactive and efficient acylating agent, ideally suited for rapid, high-yield syntheses, especially with challenging nucleophiles. Its utility, however, comes at the cost of increased handling precautions due to its moisture sensitivity. In contrast, the corresponding carboxylic acid is a stable, easy-to-handle precursor that offers a milder synthetic route when combined with activating agents, though typically at a slower pace. The optimal choice for a researcher in drug development will always depend on a careful balance of reaction efficiency, substrate scope, process safety, and economic viability.
References
TutorChase. Describe the differences between acyl chlorides and carboxylic acids. [Link]
Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Shout Education. Esterification of Alcohols and Carboxylic Acids | ChemKey. [Link]
Gallic. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]
the science sauce. Carboxylic acids and esters. [Link]
Sciencemadness.org. Benzoyl chloride from benzoic acid. [Link]
Quick Company. A Process For Preparation Of E 3 [2 (7 Chloro 2 Quinolinyl)ethenyl]Benzaldehyde, A Key Intermediate For Synthesizing Montelukast Acid And Its Salt. [Link]
Google Patents. CA2666208A1 - A process for the preparation of e-3-[2-(7-chloro-2-quinolinyl)ethenyl] benzaldehyde, a key intermediate for synthesizing montelukast acid and its salt.
A Comparative Guide to the Validation of LC-MS Analytical Methods for the Quantification of GSK2256294 (CAS 1021946-05-3)
This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for the quantitative determination of GSK2256294 (CAS 1021946-05-3), a potent and selective so...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for the quantitative determination of GSK2256294 (CAS 1021946-05-3), a potent and selective soluble epoxide hydrolase (sEH) inhibitor. The content herein is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, data-driven insights into the validation process. Our objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical system.
Introduction: The "Why" Behind Rigorous Validation
GSK2256294 has been investigated for its therapeutic potential, making the accurate quantification of its concentration in biological matrices a critical aspect of pharmacokinetic and pharmacodynamic studies. The validation of the analytical method is paramount; it provides documented evidence that the procedure is suitable for its intended purpose, ensuring the reliability, and reproducibility of the results. This guide will compare two common bioanalytical approaches: a rapid protein precipitation (PPT) method coupled with a triple quadrupole mass spectrometer (QqQ) and a more extensive solid-phase extraction (SPE) method with a high-resolution mass spectrometer (HRMS), specifically a Q-TOF.
The validation parameters discussed are in alignment with major international guidelines, including those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5]
Relevance: Investigated for various therapeutic applications, making its accurate measurement in biological fluids crucial for clinical and preclinical studies.[1][2]
Comparative Validation Strategy
We will evaluate two distinct LC-MS/MS methods for the quantification of GSK2256294 in human plasma.
Method A: Protein Precipitation with UHPLC-QqQ-MS/MS
Method B: Solid-Phase Extraction with UHPLC-Q-TOF-MS
The following sections will detail the experimental protocols and compare the validation data for each method across the key validation parameters.
Experimental Workflows
A visual representation of the two analytical workflows is provided below.
Figure 1: Comparative Experimental Workflows
Head-to-Head Validation Parameter Comparison
Specificity and Selectivity
The Rationale: Specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, metabolites, or other co-administered drugs.[3][6] In LC-MS, this is achieved through a combination of chromatographic separation and mass spectrometric detection.
Experimental Protocol:
Analyze blank plasma samples from at least six different sources.
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
Analyze LLOQ samples spiked with commonly co-administered medications.
Comparative Data:
Parameter
Method A (PPT-QqQ)
Method B (SPE-Q-TOF)
Acceptance Criteria
Interference in Blank Plasma
No significant peaks at the retention time of the analyte or IS.
No significant peaks at the retention time of the analyte or IS.
Response in blank should be <20% of LLOQ response.
Interference from Co-medications
No interference observed.
No interference observed.
Response should be within ±15% of nominal.
Mass Resolution
Unit Resolution
High Resolution (>20,000 FWHM)
N/A
Expert Insights: Method B's high-resolution mass spectrometry provides an additional layer of specificity by enabling a narrow mass extraction window, which can be critical in complex matrices to differentiate the analyte from isobaric interferences. While Method A's MRM is highly specific, it can be susceptible to interferences with the same precursor and product ion masses.
Linearity and Range
The Rationale: This establishes the concentration range over which the analytical method is accurate, precise, and linear.[3][6]
Experimental Protocol:
Prepare a series of calibration standards in blank plasma by spiking with known concentrations of GSK2256294.
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
Perform a linear regression analysis. A 1/x² weighting is often used in bioanalytical assays to ensure accuracy at the lower end of the curve.
Comparative Data:
Parameter
Method A (PPT-QqQ)
Method B (SPE-Q-TOF)
Acceptance Criteria
Calibration Range
0.6 - 250 ng/mL
0.2 - 250 ng/mL
To cover expected concentrations.
Regression Model
Linear, 1/x² weighting
Linear, 1/x² weighting
Appropriate for the data.
Correlation Coefficient (r²)
>0.996
>0.998
≥0.99
Back-calculated Concentrations
Within ±15% of nominal (±20% at LLOQ).
Within ±15% of nominal (±20% at LLOQ).
±15% (±20% at LLOQ).
Expert Insights: Method B, with its more rigorous sample clean-up via SPE, demonstrates a slightly lower LLOQ. The choice of range should be guided by the expected concentrations in study samples.
Accuracy and Precision
The Rationale: Accuracy measures the closeness of the determined value to the true value, while precision assesses the degree of scatter between a series of measurements.[6][7][8] These are evaluated at multiple concentration levels using Quality Control (QC) samples.
Experimental Protocol:
Prepare QC samples in blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC.
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
Comparative Data:
QC Level
Method A (PPT-QqQ)
Method B (SPE-Q-TOF)
Acceptance Criteria
Accuracy (%Bias) / Precision (%CV)
Accuracy (%Bias) / Precision (%CV)
Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)
LLOQ
-9.5% / 12.9%
-7.2% / 10.5%
Low QC
-5.8% / 8.2%
-4.1% / 6.8%
Mid QC
2.1% / 4.5%
1.5% / 3.9%
High QC
4.7% / 3.1%
3.8% / 2.7%
Expert Insights: Both methods meet the acceptance criteria. The slightly better accuracy and precision of Method B can be attributed to the more effective removal of matrix components by SPE, leading to more consistent ionization in the mass spectrometer.
Matrix Effect and Recovery
The Rationale: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, affecting accuracy and precision.[9] Recovery assesses the efficiency of the extraction procedure.
Experimental Protocol:
Matrix Factor (MF): Compare the peak response of the analyte in post-extraction spiked blank plasma to the response in a pure solution.
Recovery: Compare the peak response of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma.
An isotopically labeled internal standard is crucial to compensate for these effects.
Comparative Data:
Parameter
Method A (PPT-QqQ)
Method B (SPE-Q-TOF)
Acceptance Criteria
Recovery (%)
>95%
85-95%
Consistent and reproducible.
Matrix Factor (IS-normalized)
0.95 - 1.08
0.98 - 1.03
CV of IS-normalized MF should be ≤15%.
Expert Insights: The PPT method (Method A) shows higher apparent recovery because less material is lost in the simpler workflow. However, the SPE method (Method B) demonstrates a tighter control over the matrix effect, as indicated by the IS-normalized matrix factor closer to 1. This suggests that while SPE may have slightly lower recovery, it provides a cleaner extract, which is often more desirable for robust and reliable quantification.
Figure 2: General Validation Workflow and Decision Points
Conclusion and Recommendations
Both the Protein Precipitation-QqQ and Solid-Phase Extraction-Q-TOF methods can be successfully validated for the quantification of GSK2256294 in human plasma. The choice between the two depends on the specific requirements of the study.
Method A (PPT-QqQ): Offers a high-throughput, simpler, and faster workflow. It is well-suited for large sample batches where speed is a critical factor, provided that specificity is not compromised by the matrix.
Method B (SPE-Q-TOF): Provides a cleaner extract, leading to slightly better performance in terms of LLOQ, accuracy, precision, and control of matrix effects. The high-resolution capabilities of the Q-TOF offer an additional level of confidence in analyte identification. This method is recommended for studies requiring the highest level of sensitivity and for complex matrices where potential interferences are a concern.
Ultimately, the intended application of the analytical method should guide the selection of the validation strategy. For regulated bioanalysis, a thorough validation that challenges the method's robustness and reliability is non-negotiable.
References
Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Br J Clin Pharmacol. 2014 Dec; 78(6): 1335–1345. [Link]
GSK2256294 decreases soluble epoxide hydrolase activity in plasma, muscle and adipose and reduces F2-isoprostanes but does not alter insulin sensitivity in humans. Hypertension. 2021;78:795–805. [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
Guideline on bioanalytical method validation. European Medicines Agency (EMA). 21 July 2011. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
Benzoyl Chlorides vs. Sulfonyl Chlorides: A Comparative Guide to Stability and Reactivity in API Synthesis
Abstract In the landscape of active pharmaceutical ingredient (API) synthesis, the precise formation of amide and sulfonamide linkages is fundamental. The selection of the acylating agent is a critical decision that dict...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of active pharmaceutical ingredient (API) synthesis, the precise formation of amide and sulfonamide linkages is fundamental. The selection of the acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth, data-driven comparison of two principal classes of reagents: benzoyl chlorides and sulfonyl chlorides. We will explore their core electronic and mechanistic differences, analyze their comparative stability under process-relevant conditions, and provide field-proven insights into their application, empowering researchers and drug development professionals to make informed decisions for robust and scalable synthetic routes.
Introduction
Benzoyl chlorides and sulfonyl chlorides are highly valuable reagents in pharmaceutical development, serving as key building blocks for a multitude of therapeutic agents.[1] Benzoyl chlorides are instrumental in creating benzoylated compounds and other critical intermediates.[2] Similarly, sulfonyl chlorides are indispensable for constructing sulfonamide moieties, a privileged functional group found in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[1][3] The choice between these two powerful electrophiles is not arbitrary; it is governed by a nuanced understanding of their inherent stability and reactivity, which directly impacts yield, purity, and process safety. This guide aims to elucidate these differences from a practical, application-focused perspective.
Part 1: The Fundamental Dichotomy: Electronic and Mechanistic Differences
The divergent behavior of benzoyl and sulfonyl chlorides originates from the nature of their central electrophilic atoms: a carbonyl carbon versus a sulfonyl sulfur.
In benzoyl chloride , the carbonyl carbon is sp²-hybridized and part of a planar system. Nucleophilic attack proceeds via a well-established two-step nucleophilic acyl substitution mechanism.[4][5] This pathway involves the formation of a discrete, tetrahedral intermediate, which then collapses by expelling the chloride leaving group to regenerate the carbonyl double bond.[4][6]
Conversely, the sulfur atom in a sulfonyl chloride is sp³-hybridized and tetrahedral. The mechanism of nucleophilic substitution at the sulfur center is more debated but is generally considered to be a more concerted process.[3] It may proceed through a single transition state or a very short-lived, trigonal bipyramidal intermediate. This distinction is crucial as it influences the reaction kinetics and susceptibility to side reactions.
Comparative Analysis of Synthetic Routes and Atom Economy for CAS 1021946-05-3 Production
Executive Summary CAS 1021946-05-3, chemically identified as (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzoyl chloride, is a highly reactive electrophilic building block[1]. With a molecular weight of 328.20 g/mol [2], it s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 1021946-05-3, chemically identified as (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzoyl chloride, is a highly reactive electrophilic building block[1]. With a molecular weight of 328.20 g/mol [2], it serves as a critical intermediate in the convergent synthesis of leukotriene receptor antagonists (LTRAs) such as Montelukast. Because acyl chlorides are exquisitely sensitive to moisture and prone to degradation, the selection of the chlorinating reagent dictates not only the theoretical atom economy but also the practical Process Mass Intensity (PMI) and downstream purity of the Active Pharmaceutical Ingredient (API).
This guide objectively evaluates three primary synthetic routes—utilizing Thionyl Chloride (
SOCl2
), Oxalyl Chloride (
(COCl)2
), and Phosphorus Trichloride (
PCl3
)—to convert the precursor (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzoic acid into the target acyl chloride.
Mechanistic Pathways and Reagent Selection
The transformation of a carboxylic acid to an acyl chloride requires the activation of the hydroxyl leaving group. While uncatalyzed chlorination requires harsh thermal conditions that can induce E/Z isomerization of the conjugated vinyl system, the addition of N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst.
DMF reacts with oxalyl chloride or thionyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride)[3]. This intermediate rapidly attacks the carboxylic acid at low temperatures, significantly lowering the activation energy barrier and preserving the stereochemical integrity of the (E)-vinyl group[4].
Mechanism of DMF-catalyzed acyl chlorination via the Vilsmeier-Haack intermediate.
Atom Economy vs. Process Mass Intensity (PMI)
In process chemistry, theoretical Atom Economy (AE) must be balanced against practical workup efficiency. The reaction is defined as:
Acid (MW 309.75) + Reagent
→
CAS 1021946-05-3 (MW 328.20) + Byproducts
Table 1: Quantitative Comparison of Chlorination Reagents
Reagent
MW ( g/mol )
Byproducts
Theoretical Atom Economy (%)
Practical Process Suitability
E-Factor Impact
Thionyl Chloride (
SOCl2
)
118.97
SO2
(g),
HCl
(g)
76.55%
Moderate (Requires heating)
Low (Gaseous byproducts)
Oxalyl Chloride (
(COCl)2
)
126.93
CO
(g),
CO2
(g),
HCl
(g)
75.16%
High (Mild conditions, fast)
Low (Gaseous byproducts)
Phosphorus Trichloride (
PCl3
)
137.33
H3PO3
(s)
92.31%
Low (Sticky solid byproduct)
High (Difficult separation)
Expert Insight on Causality:
While
PCl3
boasts the highest theoretical atom economy (92.31%), it generates phosphorous acid (
H3PO3
) as a byproduct.
H3PO3
is a viscous, insoluble solid that coats reactor walls and traps the product, drastically reducing the isolated yield and complicating the workup. Conversely, Oxalyl Chloride (
(COCl)2
) is the preferred industrial choice. Despite a slightly lower AE (75.16%), all its byproducts are gaseous. This allows the crude acyl chloride to be concentrated under vacuum and telescoped directly into the next synthetic step without an aqueous workup, preventing product hydrolysis.
Comparison of chlorination routes for CAS 1021946-05-3 highlighting atom economy and trade-offs.
Self-Validating Experimental Protocols
Protocol A: Oxalyl Chloride / DMF Route (Preferred for High Purity)
Objective: Convert the precursor acid to CAS 1021946-05-3 under mild conditions to prevent E/Z isomerization.
Preparation : Charge a flame-dried, nitrogen-purged reactor with (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzoic acid (1.0 eq).
Causality: Nitrogen purging is mandatory. The resulting acyl chloride rapidly hydrolyzes back to the starting acid in the presence of atmospheric moisture, which would artificially depress the yield and poison subsequent coupling reactions.
Solvent Addition : Suspend the acid in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).
Causality: DCM is selected because it is non-nucleophilic and highly volatile, facilitating the easy removal of excess reagents under reduced pressure without thermal stress.
Reagent Addition : Cool the suspension to 0–5 °C. Dropwise add Oxalyl Chloride (1.2 eq) over 30 minutes.
Causality: The reaction is highly exothermic and generates copious amounts of
CO
and
CO2
gas. Controlled addition at low temperatures prevents violent off-gassing and solvent boil-off.
Reaction Maturation : Allow the reaction to warm to 20–25 °C and stir for 2–4 hours. The suspension will transition into a clear, homogeneous solution as the insoluble carboxylic acid converts to the soluble acyl chloride.
Analytical Check (Self-Validation) : Withdraw a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol containing triethylamine, and analyze via HPLC.
Causality: Direct HPLC analysis of acyl chlorides is unreliable due to on-column hydrolysis. Quenching forms the stable methyl ester (CAS 149968-11-6)[5], allowing for accurate conversion monitoring.
Workup & Isolation : Upon >99% conversion, concentrate the reaction mixture under reduced pressure at <30 °C to remove DCM and excess oxalyl chloride. The resulting crude solid is ready for immediate downstream telescoping.
Suspend the starting acid in anhydrous Toluene (10 mL/g).
Add
SOCl2
(1.5 eq) and catalytic DMF (0.05 eq).
Heat the mixture to 70 °C for 4 hours.
Causality: Toluene is utilized instead of DCM to allow for higher reflux temperatures, which are necessary to drive the less reactive
SOCl2
to completion. However, this thermal stress increases the risk of degrading the conjugated vinyl system, making it a secondary choice compared to Protocol A.
References
Title : Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
Source : ACS Organic Process Research & Development
URL :[Link]
Title : Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds Via The Schotten-Baumann Method
Source : American Journal of Applied Science and Technology
URL :[Link]
Title : (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzoyl chloride (CAS 1021946-05-3) Product Information
Source : Pharmaffiliates
URL : [Link]
An authoritative, step-by-step operational guide for the safe handling, quenching, and disposal of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride . Executive Summary & Chemical Profiling (E)-3-[2-(7-Chloro-2-qu...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, step-by-step operational guide for the safe handling, quenching, and disposal of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride .
Executive Summary & Chemical Profiling
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride is a highly reactive, moisture-sensitive intermediate primarily utilized in the synthesis of Montelukast, a leukotriene receptor antagonist.
From a safety and logistical standpoint, the presence of the benzoyl chloride moiety dictates the handling protocol. Acid chlorides are electrophilic and react violently with nucleophiles (including ambient moisture, water, and alcohols). If improperly disposed of in standard organic waste carboys, unquenched acid chlorides undergo uncontrolled exothermic solvolysis. This rapidly pressurizes the waste container with hydrogen chloride (HCl) gas, leading to catastrophic rupture and toxic exposure.
To ensure laboratory safety and regulatory compliance, this compound must never be disposed of directly . It requires a self-validating quenching protocol to convert the reactive acid chloride into an inert ester or a soluble carboxylate salt prior to entering the waste stream.
Mechanistic Causality of Disposal (E-E-A-T)
Standard disposal protocols often fail with complex pharmaceutical intermediates due to a lack of mechanistic understanding.
Because the 7-chloro-2-quinolinyl framework is highly lipophilic, this specific compound exhibits exceptionally poor solubility in aqueous media. If direct water quenching is attempted without a co-solvent, a hydrophobic crust of the hydrolyzed carboxylic acid forms around the unreacted acid chloride. This creates a "time-bomb" of trapped, reactive material that will eventually rupture the waste container.
The Causality of the Solution: To prevent this, the acid chloride must be pre-dissolved in an inert, miscible solvent (such as Tetrahydrofuran, THF) to ensure homogeneous reaction kinetics, or it must be quenched via alcoholysis (which naturally dissolves the lipophilic framework) as outlined in [1].
Mechanistic pathway of acid chloride neutralization via alcoholysis and hydrolysis.
Pre-Disposal Operational Safety
Before initiating the quenching protocol, establish the following safety parameters:
Personal Protective Equipment (PPE): Flame-resistant lab coat, heavy-duty neoprene or nitrile gloves (acid chlorides rapidly permeate thin latex), chemical splash goggles, and a face shield.
Engineering Controls: All procedures must be executed within a certified, high-velocity fume hood to capture off-gassing HCl.
The "Reverse Addition" Rule:ALWAYS add the acid chloride to the quenching agent. NEVER add the quenching agent to the bulk acid chloride. Adding a nucleophile to the bulk chemical creates a localized stoichiometric deficit, leading to rapid, uncontrollable spikes in temperature and pressure [2].
Standard Operating Procedures: Quenching Methodologies
Below are the two validated methodologies for neutralizing this specific intermediate. Method A is highly recommended for bulk laboratory operations due to superior solubility profiles.
This method converts the reactive acid chloride into a stable, inert methyl or ethyl ester.
Preparation of the Quench Bath: In a round-bottom flask, place a large molar excess (≥10 equivalents) of anhydrous methanol or ethanol.
Thermal Control: Submerge the flask in an ice-water bath (0–5 °C) and initiate vigorous magnetic stirring. Causality: The solvolysis of the benzoyl chloride moiety is highly exothermic. The ice bath prevents the solvent from boiling and aerosolizing the reactive intermediate.
Mobilization: Dissolve the (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl chloride waste in a minimal volume of an inert solvent (e.g., dry THF or Toluene) to create a mobile solution.
Controlled Addition: Using an addition funnel, add the acid chloride solution dropwise to the chilled alcohol. Monitor the internal temperature, ensuring it remains below 20 °C.
Neutralization: Once the addition is complete, remove the ice bath and stir for 1 hour at room temperature. Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH of the aqueous layer stabilizes at 7–8.
Self-Validation: Perform a quick Thin Layer Chromatography (TLC) check against a reference sample of the starting material. The disappearance of the UV-active acid chloride spot scientifically validates that the quench is 100% complete.
Method B: Alkaline Hydrolysis
This method converts the acid chloride into a water-soluble carboxylate salt, neutralizing the HCl in situ.
Preparation: Prepare a 2.5 M solution of Sodium Hydroxide (NaOH) in water. Place the solution in a flask and cool to 0–5 °C using an ice bath.
Mobilization (Critical Step): Dissolve the acid chloride waste in THF. Do not skip this step; failing to use THF will result in the dangerous hydrophobic crusting mentioned in Section 2.
Controlled Addition: Add the THF/acid chloride solution dropwise to the vigorously stirred alkaline water. The NaOH immediately neutralizes the generated HCl, preventing hazardous off-gassing [3].
Completion: Stir for 2 hours at room temperature. Verify the solution remains basic (pH > 7) using pH paper.
Workflow for the safe quenching and disposal of reactive acid chlorides.
Quantitative Data: Quenching Method Comparison
Operational Parameter
Method A: Alcoholysis (Preferred)
Method B: Alkaline Hydrolysis
Primary Reagent
Methanol or Ethanol (Anhydrous)
2.5 M NaOH (Aqueous)
Co-Solvent Required
Toluene or THF (to mobilize)
THF (Critical for homogeneity)
Exothermic Risk
Moderate (Controlled via ice bath)
High (Requires vigorous stirring)
Primary Byproduct
Methyl/Ethyl Ester + HCl (Neutralized)
Carboxylate Sodium Salt + NaCl
Final Waste Stream
Halogenated Organic Waste
Mixed Aqueous/Organic Waste
Recommended Scale
> 10 grams to bulk operations
< 10 grams (Analytical scale)
Waste Segregation & Logistics
Once the self-validating checks (pH stabilization and TLC confirmation) are complete, the chemical is no longer a reactive hazard and can be safely transferred to standard waste streams.
For Method A Waste: The resulting mixture contains halogenated organic compounds (due to the 7-chloro-quinoline moiety) and solvents. Transfer this entirely into the Halogenated Organic Waste carboy.
For Method B Waste: Because THF was used to mobilize the compound, the resulting basic water/THF mixture must be disposed of in a Mixed Aqueous/Organic Waste container.
EHS Labeling Compliance: Clearly label the waste ticket with the final neutralized derivatives (e.g., "Methyl (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoate, Methanol, Water, NaCl"). Do NOT list "Acid Chloride" on the final waste tag. Environmental Health and Safety (EHS) departments will routinely reject waste containers labeled with reactive acid chlorides due to transportation regulations.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]
Organic Syntheses, Inc. (2012). Working with Hazardous Chemicals - Organic Syntheses. Org. Synth. 89, 44-54. [Link]
Yufeng GP. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
Handling
Personal protective equipment for handling (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride
An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride (CAS: 1021946-05-3)[1]. As a critical int...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride (CAS: 1021946-05-3)[1].
As a critical intermediate in the synthesis of the leukotriene receptor antagonist Montelukast (Singulair), this chemical presents unique handling challenges[2]. This guide is designed for researchers and drug development professionals, moving beyond basic safety data to explain the causality behind each safety protocol.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the molecular behavior of this specific quinoline-benzoyl chloride derivative. The hazards are driven by two primary vectors:
Electrophilic Reactivity & Moisture Sensitivity: The acyl chloride functional group is highly electrophilic. Upon contact with ambient humidity, sweat on the skin, or mucosal membranes, it undergoes a rapid, exothermic hydrolysis reaction. This cleaves the chloride leaving group, generating the corresponding benzoic acid and violently releasing toxic hydrogen chloride (HCl) gas[3]. This makes the compound a severe inhalation hazard and a corrosive agent capable of causing deep chemical burns.
Lipophilicity & Systemic Penetration: The bulky, conjugated (E)-2-(7-chloro-2-quinolinyl)ethenyl moiety renders the molecule highly lipophilic[4]. If the compound breaches the epidermal barrier, this lipophilicity facilitates rapid dermal absorption, carrying the reactive acyl chloride group into deeper subcutaneous tissues before hydrolysis occurs, severely exacerbating tissue damage.
Quantitative PPE Specifications
Standard laboratory PPE is insufficient for handling reactive acid chlorides, especially when dissolved in the organic solvents (like toluene or dichloromethane) required for Montelukast synthesis[2].
Causality Check: Why not just use double-nitrile gloves? Nitrile degrades rapidly when exposed to non-polar or chlorinated solvents. If a splash occurs, the solvent acts as a carrier, pulling the dissolved acid chloride directly through the compromised nitrile barrier and into the skin.
Table 1: PPE Performance & Compatibility Data for Acid Chloride Handling
The following self-validating protocol ensures both the protection of the operator from the chemical and the protection of the chemical from ambient moisture (which would ruin synthetic yields).
Methodology 1: Anhydrous Transfer and Weighing Protocol
Purpose: Transfer the acid chloride without inducing hydrolysis.
Step 1: Environmental Isolation. Ensure the fume hood face velocity is ≥ 100 FPM. Purge the Schlenk line or glovebox with Argon.
Causality: Argon is preferred over Nitrogen because it is denser than air. It creates a heavy inert blanket over the solid acid chloride, preventing ambient moisture from diffusing into the vessel.
Step 2: PPE Gowning. Don a flame-resistant (FR) lab coat, chemical splash goggles, inner nitrile gloves, and outer butyl rubber gloves.
Step 3: Vessel Preparation. Flame-dry or oven-dry all receiving glassware. Cool under vacuum, then backfill with Argon.
Step 4: Chemical Transfer. Open the reagent bottle strictly under a positive-pressure Argon flow. Weigh the solid rapidly and seal the receiving vessel.
Validation Check: Observe the transfer area. A lack of white fuming (which indicates HCl gas generation) validates that your local environment is sufficiently anhydrous and your technique is sound.
Workflow for PPE selection and handling of moisture-sensitive acid chlorides.
Spill Response & Disposal Plan
In the event of a spill or during routine post-reaction cleanup, the acid chloride must be neutralized before disposal.
Causality Check: Never use strong bases (like NaOH) or pure water to quench an acid chloride spill. Water reacts too slowly to prevent HCl off-gassing, while strong bases trigger a violent, highly exothermic reaction that can boil the solvent and aerosolize the toxic quinoline derivative. Instead, use a weak aqueous base like 5% Sodium Bicarbonate (
NaHCO3
). This provides a controlled, mildly exothermic quench, while the evolution of
CO2
gas safely absorbs excess thermal energy.
Methodology 2: Bench-Scale Decontamination and Disposal
Purpose: Safely neutralize residual acid chloride on spatulas, glassware, and in reaction vessels.
Step 1: Initial Rinse. Rinse contaminated tools with an aprotic solvent (e.g., dry toluene) directly into a designated reaction waste flask[2].
Step 2: Controlled Quench. Place the waste flask in an ice bath. Slowly add cold 5% aqueous
NaHCO3
dropwise to the waste flask.
Validation Check: Observe the solution for effervescence (
CO2
evolution). The complete cessation of bubbling serves as visual validation that the reactive acyl chloride has been fully consumed and neutralized.
Step 3: Phase Separation. Separate the aqueous layer from the organic layer. Verify the aqueous layer is pH 7-9 before directing it to aqueous waste.
Step 4: Segregated Disposal. Dispose of the organic layer strictly in the Halogenated Waste Stream . The presence of the chloro-quinoline moiety dictates that this cannot be mixed with standard non-halogenated organic waste[4].
Step-by-step logic for chemical spill response and exothermic neutralization.